Product packaging for Pramiconazole(Cat. No.:CAS No. 219923-85-0)

Pramiconazole

カタログ番号: B1678039
CAS番号: 219923-85-0
分子量: 659.7 g/mol
InChIキー: AEKNYBWUEYNWMJ-QWOOXDRHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Pramiconazole is a member of piperazines.
This compound is an orally-available triazole antifungal drug for the treatment of acute skin and mucosal fungal infections. This compound has a very long half-life allowing for once a week dosing but may display erratic absorption and idiosyncratic liver toxicity similar to intraconazole and fluconazole.
This compound is a small molecule drug with a maximum clinical trial phase of II.
has antifungal activity;  R-126638 is the (2S-cis)-isomer;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H39F2N7O4 B1678039 Pramiconazole CAS No. 219923-85-0

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

219923-85-0

分子式

C35H39F2N7O4

分子量

659.7 g/mol

IUPAC名

1-[4-[4-[4-[[(2S,4R)-4-(2,4-difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one

InChI

InChI=1S/C35H39F2N7O4/c1-25(2)43-17-18-44(34(43)45)29-6-4-27(5-7-29)40-13-15-41(16-14-40)28-8-10-30(11-9-28)46-20-33-47-22-35(48-33,21-42-24-38-23-39-42)31-12-3-26(36)19-32(31)37/h3-12,19,23-25,33H,13-18,20-22H2,1-2H3/t33-,35+/m0/s1

InChIキー

AEKNYBWUEYNWMJ-QWOOXDRHSA-N

異性体SMILES

CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5OC[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

正規SMILES

CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5OCC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

外観

Solid powder

他のCAS番号

219923-85-0

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

1-(4-(4-(4-((4-(2,4-difluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-3-(1-methylethyl)-2-imidazolidinone
pramiconazole
R 126638
R-126638
R126638

製品の起源

United States

Foundational & Exploratory

Pramiconazole's Mechanism of Action on Fungal Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular and cellular mechanism of action of Pramiconazole, a triazole antifungal agent. It focuses on its interaction with the fungal cell membrane, detailing the core biochemical pathways it disrupts, and presenting relevant quantitative data and experimental methodologies.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane.[1][2][3] The primary molecular target of this compound is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) .[4][5][6][7] This enzyme is critical in the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[3][4]

The mechanism unfolds through the following key steps:

  • Binding to Lanosterol 14α-Demethylase: this compound's triazole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase, competitively inhibiting the enzyme.[5][6]

  • Inhibition of Ergosterol Synthesis: This inhibition blocks the conversion of lanosterol to ergosterol.[1][2][4][5]

  • Accumulation of Toxic Sterols: The blockage of this pathway leads to a depletion of ergosterol and a simultaneous accumulation of 14α-methylated sterol precursors, such as lanosterol.[5]

  • Disruption of Membrane Integrity: The accumulation of these toxic sterol intermediates disrupts the normal packing of phospholipids in the cell membrane. This alteration leads to increased membrane permeability and fluidity, impairing the function of membrane-bound enzymes.[1][2][8]

  • Fungal Cell Growth Inhibition and Death: The compromised cell membrane can no longer maintain its essential functions, such as regulating the passage of ions and nutrients, which ultimately leads to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[8][9]

Signaling Pathway and Mechanism Visualization

The following diagrams illustrate the ergosterol biosynthesis pathway and the overarching mechanism of action of this compound.

ergosterol_biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Site of this compound Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 This compound This compound This compound->CYP51 Inhibits

Figure 1: Ergosterol Biosynthesis Pathway Inhibition.

mechanism_of_action This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters CYP51 Inhibition of Lanosterol 14α-demethylase FungalCell->CYP51 ErgosterolDepletion Ergosterol Depletion CYP51->ErgosterolDepletion ToxicSterols Accumulation of 14α-methylated sterols CYP51->ToxicSterols MembraneDisruption Disruption of Membrane Integrity & Permeability ErgosterolDepletion->MembraneDisruption ToxicSterols->MembraneDisruption CellDeath Inhibition of Growth & Cell Death MembraneDisruption->CellDeath

Figure 2: this compound's Cellular Mechanism of Action.

Quantitative Data Summary

This compound demonstrates potent in vitro activity against a broad spectrum of fungal pathogens. The following tables summarize key quantitative data, including 50% inhibitory concentrations (IC50) against various fungal species and its binding affinity to the target enzyme.

Table 1: In Vitro Antifungal Activity of this compound (IC50)

Fungal SpeciesIsolateThis compound IC50 (μM)Reference Compounds IC50 (μM)
Candida albicansATCC 900280.18 ± 0.13Itraconazole: 0.11 ± 0.09
Candida albicansB26301.83 ± 1.25Itraconazole: 1.15 ± 0.92
Candida glabrataB650130.82 ± 0.35Itraconazole: 0.65 ± 0.31
Candida kruseiB511310.28 ± 0.08Itraconazole: 0.61 ± 0.23
Microsporum canisB681280.18 ± 0.06Itraconazole: 2.02 ± 2.45
Trichophyton mentagrophytesB705540.15 ± 0.04Itraconazole: 0.37 ± 0.39
Trichophyton rubrumB680790.16 ± 0.04Itraconazole: 0.20 ± 0.10
Trichophyton quinckeanumB681141.34 ± 0.69Itraconazole: 2.50 ± 2.25
(Data sourced from a study comparing this compound with other antifungals. IC50 is the concentration that inhibits 50% of fungal growth compared to untreated controls. Values are expressed as mean ± standard deviation)[10][11]

Table 2: Binding Affinity and Cytotoxicity

ParameterTarget/Cell LineValue
Binding AffinityLanosterol 14α-demethylase-11.0 kcal/mol
Cytotoxicity (CC50)Human Lung Fibroblasts (MRC-5)53.33 ± 18.48 μM
(CC50 is the concentration at which 50% of the MRC-5 cells are killed)[10][11]

Experimental Protocols

The following sections detail standardized methodologies for evaluating the antifungal activity and mechanism of action of compounds like this compound.

This protocol is based on the broth microdilution method, a standard for antifungal susceptibility testing.

Objective: To determine the lowest concentration of this compound that inhibits visible fungal growth (MIC) and the lowest concentration that results in fungal death (MFC).

Materials:

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Fungal isolates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer or plate reader

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an SDA plate. Suspend fresh colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 to achieve a final inoculum concentration of approximately 1-5 x 10³ colony-forming units (CFU)/mL.[12]

  • Drug Dilution: Serially dilute the this compound stock solution in RPMI 1640 across the wells of a 96-well plate to achieve a range of final concentrations (e.g., from 64 μM down to 0.06 μM).[10] Include a drug-free well as a positive control for growth.

  • Inoculation: Add 100 μL of the prepared fungal inoculum to each well containing 100 μL of the serially diluted drug, for a final volume of 200 μL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[12]

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is a significant inhibition of visible growth (typically ≥50%) compared to the drug-free control.[12] This can be assessed visually or by measuring optical density with a plate reader.[13]

  • MFC Determination: To determine the MFC, take a 100 μL aliquot from each well that shows no visible growth.[14] Plate these aliquots onto SDA plates. Incubate the plates at 35°C for 24-48 hours. The MFC is the lowest drug concentration that results in no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[12][14]

This protocol describes a common method using a fluorescent dye that cannot penetrate intact cell membranes.

Objective: To assess if this compound treatment increases fungal cell membrane permeability.

Materials:

  • Fungal cell culture treated with this compound (at MIC or higher)

  • Untreated control fungal culture

  • Propidium Iodide (PI) or SYTOX Green stain

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treatment: Incubate fungal cells with and without this compound for a predetermined time (e.g., 4, 8, or 24 hours).

  • Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with PBS to remove residual media and drug.

  • Staining: Resuspend the cell pellets in PBS containing a fluorescent dye like Propidium Iodide (PI). PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces.

  • Incubation: Incubate the cells with the dye in the dark for 15-30 minutes at room temperature.

  • Analysis:

    • Fluorescence Microscopy: Place a small aliquot of the cell suspension on a microscope slide and observe under a fluorescence microscope. A significant increase in the number of fluorescent (red for PI) cells in the this compound-treated sample compared to the control indicates increased membrane permeability.

    • Flow Cytometry: For a quantitative analysis, analyze the samples using a flow cytometer. The percentage of fluorescent cells in the treated population will be significantly higher if membrane integrity is compromised.

Experimental Workflow Visualization

experimental_workflow cluster_mic MIC Determination cluster_mfc MFC Determination A1 Prepare Fungal Inoculum A3 Inoculate & Incubate (24-48h, 35°C) A1->A3 A2 Serial Dilution of this compound in 96-well plate A2->A3 A4 Read Results Visually or Spectrophotometrically A3->A4 A5 Determine MIC A4->A5 B1 Aliquot from wells with no visible growth A5->B1 Proceed with MIC wells B2 Plate on SDA Agar B1->B2 B3 Incubate (24-48h) B2->B3 B4 Count Colonies B3->B4 B5 Determine MFC B4->B5

Figure 3: Workflow for MIC and MFC Determination.

Conclusion

This compound is a potent triazole antifungal agent that acts by specifically inhibiting lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2][5] This targeted inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which critically compromises the structure and function of the fungal cell membrane.[1][5][8] The resulting increase in membrane permeability disrupts cellular homeostasis, ultimately leading to the inhibition of fungal proliferation and cell death. The quantitative data underscores its high potency against clinically relevant yeasts and dermatophytes, supporting its potential as a valuable therapeutic agent in the management of fungal infections.[10]

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Pramiconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramiconazole is a complex triazole antifungal agent that was under development for the treatment of fungal infections.[1][2] Like other azole antifungals, its mechanism of action involves the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] The chemical structure of this compound, 1-{4-[4-(4-{[(2R,4S)-2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]phenyl}-3-isopropylimidazolidin-2-one, reveals a complex assembly of several heterocyclic and aromatic moieties.[3][4]

This guide outlines a potential multi-step synthesis for this compound, detailing the preparation of key intermediates and their subsequent coupling to form the final active pharmaceutical ingredient (API). It also covers plausible methods for its purification to meet the high-purity standards required for pharmaceutical applications.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a convergent synthesis strategy, breaking the molecule down into three key intermediates. This approach allows for the parallel synthesis of these fragments, which are then coupled in the final stages.

G This compound This compound Intermediate_A Intermediate A: (2R,4S)-4-(chloromethyl)-2-(2,4-difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolane This compound->Intermediate_A Final Coupling Steps Intermediate_B Intermediate B: 1-(4-hydroxyphenyl)piperazine This compound->Intermediate_B Final Coupling Steps Intermediate_C Intermediate C: 1-(4-fluorophenyl)-3-isopropylimidazolidin-2-one This compound->Intermediate_C Final Coupling Steps

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Intermediates

This chiral intermediate contains the core triazole and difluorophenyl moieties. Its synthesis can be envisioned starting from 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone.

Experimental Protocol:

  • Step 1: Epoxidation. 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone is reacted with a sulfur ylide, such as dimethylsulfoxonium methylide (generated from trimethylsulfoxonium iodide and a base like sodium hydride), to form the corresponding epoxide, 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole.[5]

  • Step 2: Diol Formation. The epoxide is then opened with a suitable nucleophile, for example, in the presence of an acid catalyst and a diol protecting group precursor, to yield a diol. For stereocontrol, an asymmetric dihydroxylation could be employed, or a chiral starting material could be used.

  • Step 3: Dioxolane Formation and Chlorination. The resulting diol is reacted with a chlorinating agent, such as thionyl chloride, in the presence of a suitable solvent to form the final chloromethyl dioxolane intermediate. A related synthesis of a dichlorophenyl dioxolane intermediate has been patented, suggesting a similar pathway could be adapted.[6]

This intermediate is a commercially available compound. However, a laboratory-scale synthesis can be achieved through the reaction of 4-aminophenol with bis(2-chloroethyl)amine.

Experimental Protocol:

  • A mixture of 4-aminophenol and bis(2-chloroethyl)amine hydrochloride is heated in a high-boiling point solvent such as ethylene glycol or in the presence of a base like sodium carbonate.

  • The reaction mixture is then cooled, and the product is isolated by precipitation and filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

This intermediate can be synthesized from 4-fluoroaniline and N-isopropyl-2-chloroacetamide.

Experimental Protocol:

  • Step 1: Amide Formation. 4-Fluoroaniline is reacted with 2-chloroacetyl chloride to form 2-chloro-N-(4-fluorophenyl)acetamide.

  • Step 2: Amination. The resulting chloroacetamide is then reacted with isopropylamine to yield N1-(4-fluorophenyl)-N2-isopropylethane-1,2-diamine.

  • Step 3: Cyclization. The diamine is cyclized using a carbonylating agent like phosgene, triphosgene, or carbonyldiimidazole (CDI) in an inert solvent to form the desired 1-(4-fluorophenyl)-3-isopropylimidazolidin-2-one.

Final Assembly of this compound

The final steps involve the coupling of the three intermediates.

Experimental Protocol:

  • Step 1: Etherification. Intermediate A is coupled with Intermediate B via a Williamson ether synthesis. Intermediate B is deprotonated with a base like sodium hydride or potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF), followed by the addition of Intermediate A. This reaction forms the piperazine-dioxolane ether linkage.

  • Step 2: Nucleophilic Aromatic Substitution. The product from the previous step is then coupled with Intermediate C. This is a nucleophilic aromatic substitution reaction where the secondary amine of the piperazine moiety displaces the fluorine atom on the phenyl ring of Intermediate C. This reaction is typically carried out at elevated temperatures in a high-boiling point polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO) and may be facilitated by a base.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Synthesis of Intermediate C cluster_3 Final Assembly A1 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone A2 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole A1->A2 Epoxidation A3 Diol Intermediate A2->A3 Diol Formation A4 Intermediate A A3->A4 Dioxolane Formation & Chlorination B1 4-Aminophenol B3 Intermediate B B1->B3 Condensation B2 Bis(2-chloroethyl)amine B2->B3 Condensation C1 4-Fluoroaniline C3 2-Chloro-N-(4-fluorophenyl)acetamide C1->C3 Acylation C2 2-Chloroacetyl chloride C2->C3 C5 N1-(4-fluorophenyl)-N2-isopropylethane-1,2-diamine C3->C5 Amination C4 Isopropylamine C4->C5 C6 Intermediate C C5->C6 Cyclization FA1 Intermediate A FA4 Coupled Intermediate A-B FA1->FA4 Etherification FA2 Intermediate B FA2->FA4 Etherification FA3 Intermediate C FA5 This compound FA3->FA5 Nucleophilic Aromatic Substitution FA4->FA5 Nucleophilic Aromatic Substitution

Caption: Proposed synthetic workflow for this compound.

Purification of this compound

The purification of the final this compound product is critical to ensure its safety and efficacy. A multi-step purification process would likely be required.

Purification Protocol:

  • Chromatographic Purification: The crude product from the final reaction step would likely be subjected to column chromatography.

    • Stationary Phase: Silica gel is a common choice for the purification of such organic molecules.

    • Mobile Phase: A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate or adding methanol), would be employed to separate this compound from unreacted starting materials and by-products. The progress of the separation would be monitored by thin-layer chromatography (TLC).

  • Crystallization: After chromatographic purification, the fractions containing the pure product would be combined, and the solvent evaporated. The resulting solid would then be purified further by crystallization.

    • Solvent Selection: A suitable solvent or solvent system for crystallization would need to be identified through solubility studies. This might involve a single solvent (e.g., ethanol, isopropanol) or a binary solvent system (e.g., dichloromethane/hexane, ethyl acetate/heptane). The goal is to find a system where this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

    • Procedure: The crude solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Co-crystallization with a pharmaceutically acceptable co-former could also be explored to improve solubility and stability.[7][8]

  • Final Drying: The purified this compound crystals would be dried under high vacuum at a controlled temperature to remove any residual solvents.

Data Presentation

Due to the lack of publicly available experimental data, the following tables are presented as templates for recording data during the synthesis and purification of this compound.

Table 1: Summary of Synthetic Steps and Theoretical Yields

StepReactionStarting MaterialsProductTheoretical Molar Mass ( g/mol )
1Intermediate A Synthesis2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenoneIntermediate A~317.7
2Intermediate B Synthesis4-Aminophenol, Bis(2-chloroethyl)amineIntermediate B178.23
3Intermediate C Synthesis4-Fluoroaniline, N-isopropyl-2-chloroacetamideIntermediate C208.24
4Final AssemblyIntermediates A, B, and CThis compound659.73

Table 2: Purification Parameters and Purity Assessment

Purification StepMethodDetails (e.g., mobile phase, solvent system)Yield (%)Purity (by HPLC, %)
1Column ChromatographySilica gel, Hexane/Ethyl Acetate gradient->95%
2CrystallizationEthanol/Water->99.5%

Conclusion

The synthesis of this compound is a challenging, multi-step process that requires careful control of reaction conditions and stereochemistry. The proposed convergent synthetic route, involving the preparation and subsequent coupling of three key intermediates, offers a logical and efficient approach. Purification of the final compound through a combination of chromatography and crystallization is essential to achieve the high purity required for a pharmaceutical ingredient. While the development of this compound has been halted, the synthetic strategies and purification methods outlined in this guide are based on established principles in medicinal chemistry and provide a valuable framework for researchers and scientists working on the synthesis of complex heterocyclic molecules.

References

Inhibition of Ergosterol Synthesis by Pramiconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pramiconazole is a triazole antifungal agent developed for the treatment of fungal infections.[1][2] Like other azoles, its mechanism of action is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane.[1][2] By disrupting this pathway, this compound increases cell permeability, leading to fungal cell death.[1][2] Preclinical studies have demonstrated that this compound exhibits a broad spectrum of activity and has comparable or superior antifungal efficacy to established treatments like ketoconazole and itraconazole.[1][2] This technical guide provides an in-depth overview of the core mechanism of this compound, summarizing the available quantitative data on its antifungal activity and detailing the experimental protocols for its evaluation.

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary target of this compound, like other triazole antifungals, is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[3][4] This enzyme is essential for the conversion of lanosterol to 4,4-dimethylcholesta-8,14,24-triene-3β-ol, a crucial step in the ergosterol biosynthesis pathway.[3]

The inhibition of lanosterol 14α-demethylase by this compound leads to two key downstream effects:

  • Depletion of Ergosterol: Ergosterol is the principal sterol in the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins.[5][6] A deficiency in ergosterol compromises the structural integrity and function of the cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of lanosterol and other 14α-methylated sterol precursors.[6][7] These sterols can be incorporated into the fungal membrane, disrupting its normal structure and function, which contributes to the antifungal effect.

Signaling Pathway Diagram

Ergosterol_Synthesis_Inhibition Ergosterol Biosynthesis and Inhibition by this compound cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Action cluster_effects Cellular Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol 4,4-dimethylcholesta... 4,4-dimethylcholesta... Lanosterol->4,4-dimethylcholesta... Lanosterol 14α-demethylase (CYP51) ... ... 4,4-dimethylcholesta...->... Ergosterol Ergosterol ...->Ergosterol This compound This compound Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase (CYP51) Inhibits Ergosterol_Depletion Ergosterol Depletion Lanosterol 14α-demethylase (CYP51)->Ergosterol_Depletion Leads to Toxic_Sterol_Accumulation Toxic Sterol Accumulation Lanosterol 14α-demethylase (CYP51)->Toxic_Sterol_Accumulation Leads to Membrane_Dysfunction Fungal Cell Membrane Dysfunction Ergosterol_Depletion->Membrane_Dysfunction Causes Toxic_Sterol_Accumulation->Membrane_Dysfunction Causes

Caption: Inhibition of Lanosterol 14α-demethylase by this compound in the Ergosterol Biosynthesis Pathway.

Quantitative Data: In Vitro Antifungal Activity

This compound has demonstrated potent in vitro activity against a range of fungal pathogens, including dermatophytes and yeasts.[8] The 50% inhibitory concentration (IC50) values from a key study are summarized in the tables below.

Table 1: Antifungal Activity of this compound and Comparator Drugs against Dermatophytes

Fungal IsolateThis compound (µM)Itraconazole (µM)Miconazole (µM)Terbinafine (µM)
Microsporum canis B681280.20 ± 0.050.29 ± 0.170.47 ± 0.110.10 ± 0.04
Trichophyton mentagrophytes B327230.15 ± 0.030.21 ± 0.080.35 ± 0.090.08 ± 0.02
Trichophyton rubrum B615020.23 ± 0.060.33 ± 0.100.51 ± 0.130.12 ± 0.03
Trichophyton quinckeanum B327240.48 ± 0.120.65 ± 0.191.02 ± 0.250.25 ± 0.06

Data adapted from a study on the in vitro profiling of this compound.[8] Values are presented as mean ± standard deviation.

Table 2: Antifungal Activity of this compound and Comparator Drugs against Candida Species

Fungal IsolateThis compound (µM)Itraconazole (µM)Miconazole (µM)Terbinafine (µM)
Candida albicans B26301.83 ± 0.452.51 ± 0.734.18 ± 1.21>64
Candida albicans B424360.04 ± 0.010.06 ± 0.020.10 ± 0.03>64
Candida glabrata B439240.35 ± 0.090.48 ± 0.140.80 ± 0.23>64
Candida krusei B439250.28 ± 0.070.39 ± 0.110.65 ± 0.19>64

Data adapted from a study on the in vitro profiling of this compound.[8] Values are presented as mean ± standard deviation.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not extensively published due to the suspension of its development, the following sections describe standard methodologies that are broadly applicable for evaluating the inhibition of ergosterol synthesis by azole antifungals.[1]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) or IC50 of an antifungal agent against a specific fungal isolate. The protocol is generally based on the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.

Experimental Workflow

Susceptibility_Testing_Workflow Broth Microdilution Antifungal Susceptibility Testing Workflow Prepare_Inoculum Prepare Fungal Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) Inoculate_Plates Inoculate Microtiter Plates (containing drug dilutions and growth medium) Prepare_Inoculum->Inoculate_Plates Prepare_Drug_Dilutions Prepare Serial Dilutions of this compound Prepare_Drug_Dilutions->Inoculate_Plates Incubate Incubate Plates (e.g., 35°C for 24-48 hours) Inoculate_Plates->Incubate Read_Results Read Results Spectrophotometrically or Visually Incubate->Read_Results Determine_IC50 Determine IC50/MIC (Lowest concentration with significant growth inhibition) Read_Results->Determine_IC50

Caption: A generalized workflow for determining the in vitro antifungal susceptibility of a compound.

Methodology:

  • Fungal Isolate Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar). A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell density.

  • Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the drug are then made in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate, resulting in a final cell concentration within the recommended range.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Endpoint Determination: The fungal growth is assessed either visually or by measuring the optical density using a microplate reader. The IC50 is determined as the concentration of the drug that causes a 50% reduction in growth compared to the drug-free control well.

Quantification of Ergosterol Synthesis Inhibition

This assay directly measures the effect of an antifungal agent on the total ergosterol content in fungal cells.

Experimental Workflow

Ergosterol_Quantification_Workflow Workflow for Quantification of Ergosterol Synthesis Inhibition Culture_Fungi Culture Fungal Cells (with and without this compound) Harvest_Cells Harvest and Wash Cells Culture_Fungi->Harvest_Cells Saponification Saponification (e.g., with alcoholic KOH) Harvest_Cells->Saponification Lipid_Extraction Extraction of Non-saponifiable Lipids (e.g., with n-heptane) Saponification->Lipid_Extraction Spectrophotometry Spectrophotometric Analysis (Scan absorbance from 240-300 nm) Lipid_Extraction->Spectrophotometry Calculate_Ergosterol Calculate Ergosterol Content Spectrophotometry->Calculate_Ergosterol

Caption: A typical workflow for the quantification of cellular ergosterol content.

Methodology:

  • Fungal Culture: Fungal cells are grown in a liquid medium in the presence and absence of various concentrations of this compound.

  • Cell Harvesting: After a defined incubation period, the cells are harvested by centrifugation, washed, and the dry weight is determined.

  • Saponification: The cell pellet is treated with a strong base (e.g., potassium hydroxide in ethanol) and heated to break open the cells and hydrolyze lipids.

  • Sterol Extraction: The non-saponifiable lipids, which include ergosterol, are extracted from the mixture using an organic solvent such as n-heptane.

  • Spectrophotometric Analysis: The absorbance of the extracted sterols is measured using a spectrophotometer. Ergosterol has a characteristic absorbance spectrum with peaks at approximately 281.5 nm and a shoulder at 290 nm. The amount of ergosterol is calculated based on the absorbance values.

Conclusion

This compound is a potent triazole antifungal that effectively inhibits the ergosterol biosynthesis pathway, a validated target in pathogenic fungi. The available in vitro data demonstrate its efficacy against a range of clinically relevant yeasts and dermatophytes. Although the clinical development of this compound was halted, the information gathered from its preclinical and early clinical evaluation provides valuable insights for the development of new antifungal agents targeting ergosterol synthesis. The experimental methodologies outlined in this guide represent standard approaches for the characterization of such compounds and can serve as a foundation for future research in this area.

References

Preclinical Antifungal Profile of Pramiconazole: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the preclinical data available for pramiconazole, a triazole antifungal agent. The document summarizes its in vitro and in vivo antifungal activities, mechanism of action, and the experimental protocols used in key studies. This information is intended to serve as a comprehensive resource for researchers and professionals involved in the development of new antifungal therapies.

In Vitro Antifungal Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi, particularly dermatophytes and yeasts.[1][2][3] Its efficacy is comparable to, and in some cases superior to, established antifungal agents.[2][4]

Table 1: In Vitro Susceptibility of Fungal Isolates to this compound and Comparator Antifungals
Fungal SpeciesThis compound IC₅₀ (μM)Itraconazole IC₅₀ (μM)Miconazole IC₅₀ (μM)Terbinafine IC₅₀ (μM)
Yeasts
Candida albicans0.04 - 1.83---
Candida spp.Potent activity---
Malassezia spp.Potent activity---
Dermatophytes
Microsporum canis0.15 - 1.34---
Microsporum spp.Potent activity---
Trichophyton rubrumPotent activity---
Trichophyton mentagrophytesPotent activity---
Trichophyton spp.0.15 - 1.34---

IC₅₀ (50% inhibitory concentration) values are presented as ranges from available preclinical studies.[1][3] A lower IC₅₀ value indicates greater potency.

In Vivo Antifungal Efficacy

Preclinical in vivo studies have corroborated the potent in vitro antifungal activity of this compound. These studies have primarily utilized rodent models of dermatophytosis and vulvovaginal candidiasis.

Dermatophytosis Models

In a guinea pig model of Microsporum canis dermatophytosis, both oral and topical administration of this compound resulted in significant antifungal effects, proving superior to the reference compounds itraconazole and terbinafine.[1][4]

Vulvovaginal Candidiasis Models

This compound has also demonstrated high intrinsic in vivo efficacy in a rat model of Candida albicans vulvovaginitis.[1] When administered orally, this compound was superior to the reference drugs.[1]

Mechanism of Action: Inhibition of Ergosterol Synthesis

This compound, as a member of the triazole class of antifungals, exerts its effect by disrupting the fungal cell membrane.[2][4][5] The primary mechanism of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is a critical enzyme in the ergosterol biosynthesis pathway.[6][7] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability, disruption of essential membrane functions, and ultimately, inhibition of fungal growth and cell death.[2][4][6]

pramiconazole_moa cluster_pathway Ergosterol Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol->Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential Component This compound This compound LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) This compound->LanosterolDemethylase Inhibits in_vitro_workflow Isolates Fungal Isolates (Candida, Microsporum, Trichophyton) Culture Culture on SDA Isolates->Culture Suspension Prepare Fungal Suspension Culture->Suspension Microdilution Broth Microdilution Assay (Serial dilutions of this compound) Suspension->Microdilution Incubation Incubation Microdilution->Incubation Readout Measure Fungal Growth (e.g., spectrophotometry) Incubation->Readout IC50 Determine IC₅₀ Readout->IC50

References

Pharmacokinetic Profile of Pramiconazole: An In-depth Technical Guide Based on Early Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramiconazole is a triazole antifungal agent that showed early promise for the oral treatment of various dermatomycoses.[1] Like other triazoles, its mechanism of action involves the inhibition of fungal cell membrane ergosterol synthesis, leading to increased cell permeability and ultimately, fungal cell death.[1] Developed by Barrier Therapeutics, its progression was halted, leading to a limited amount of publicly available data from its early preclinical and clinical development phases.[1] This technical guide synthesizes the available pharmacokinetic properties of this compound from these initial studies to serve as a resource for researchers in the field of antifungal drug development.

Preclinical Pharmacokinetics

Early in vivo studies in animal models provided the first glimpse into the pharmacokinetic profile of this compound. The following table summarizes the available data from a study in guinea pigs.

Table 1: Pharmacokinetic Parameters of Oral this compound in Guinea Pigs

ParameterValue
Dose 10 mg/kg
Cmax 0.18 µg/ml
Tmax 240 minutes
Half-life (t½) Data not available
AUC Data not available
Experimental Protocol: Preclinical Oral Pharmacokinetic Study in Guinea Pigs

While the complete protocol is not publicly available, the study involved the oral administration of a 10 mg/kg dose of this compound to guinea pigs. Plasma concentrations of the drug were measured at various time points to determine the peak concentration (Cmax) and the time to reach that peak (Tmax). The specific analytical method used for plasma concentration determination was not detailed in the available literature.

Human Pharmacokinetics (Phase I and IIa Studies)

A notable human study investigated the potential for active metabolites of this compound.

Study on the Absence of Active Metabolites in Humans

In a Phase I trial, healthy volunteers were administered either 100 mg or 200 mg of this compound daily for one week.[2] The purpose of this study was to determine if this compound is converted into any active metabolites in humans.

  • Subjects: Healthy human volunteers.

  • Dosing Regimen: 100 mg or 200 mg of this compound administered orally once daily for seven consecutive days.

  • Sample Collection: Serum samples were collected from the participants.

  • Analytical Methods: The collected serum samples were analyzed using two different methods to assess antifungal activity and the presence of metabolites:

    • Agar diffusion bioassay: This method measures the antifungal activity present in the serum.

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This technique is used to identify and quantify the parent drug and any potential metabolites.

The results of this study concluded that there were no active metabolites of this compound present in the serum of the volunteers.[2]

In Vitro Metabolism

In vitro studies using liver cell fractions provided insights into the metabolic stability of this compound.

Table 2: In Vitro Metabolism of this compound

SystemSpeciesIncubation Time% Metabolized
Liver Microsomes Human120 minutes7.5%
Hepatocytes Human30 hours~10%
Liver Microsomes/Hepatocytes Rat, MouseNot specifiedFaster than human and dog
Liver Microsomes/Hepatocytes DogNot specifiedSlower than rat and mouse

These studies indicated that this compound has a high metabolic stability, with a slow rate of metabolism in human liver preparations. The metabolism was observed to be faster in rodent species (rat and mouse) compared to humans and dogs. Two metabolites, designated M1 and M2, were identified in dog and rat in vitro systems; however, no unique metabolites were found in human-derived preparations.

Experimental Protocol: In Vitro Metabolism Studies

The in vitro metabolism of this compound was investigated using subcellular liver fractions and isolated hepatocytes from various species. The general protocol involved:

  • Incubating this compound with either liver microsomes or hepatocytes.

  • Monitoring the disappearance of the parent drug over time.

  • Analyzing the incubation mixture for the appearance of metabolites.

The primary analytical technique used was High-Performance Liquid Chromatography (HPLC) with UV detection.

Signaling Pathways and Experimental Workflows

To visualize the processes described in the early studies of this compound, the following diagrams have been generated using the DOT language.

cluster_preclinical Preclinical Pharmacokinetic Workflow Oral Dose (10 mg/kg) Oral Dose (10 mg/kg) Guinea Pig Model Guinea Pig Model Oral Dose (10 mg/kg)->Guinea Pig Model Administration Plasma Sampling Plasma Sampling Guinea Pig Model->Plasma Sampling Time Points Drug Concentration Analysis Drug Concentration Analysis Plasma Sampling->Drug Concentration Analysis Analytical Method PK Parameters PK Parameters Drug Concentration Analysis->PK Parameters Calculation

Caption: Workflow for Preclinical Pharmacokinetic Study of this compound.

cluster_human_metabolism Human Metabolism Study Workflow Oral Dosing (100/200mg) Oral Dosing (100/200mg) Healthy Volunteers Healthy Volunteers Oral Dosing (100/200mg)->Healthy Volunteers 7 days Serum Collection Serum Collection Healthy Volunteers->Serum Collection LC-MS/MS Analysis LC-MS/MS Analysis Serum Collection->LC-MS/MS Analysis Metabolite ID Agar Diffusion Bioassay Agar Diffusion Bioassay Serum Collection->Agar Diffusion Bioassay Activity No Active Metabolites No Active Metabolites LC-MS/MS Analysis->No Active Metabolites Agar Diffusion Bioassay->No Active Metabolites

Caption: Workflow for the Investigation of Active Metabolites in Humans.

cluster_species Metabolic Rate Comparison This compound This compound In Vitro Systems Liver Microsomes Hepatocytes This compound->In Vitro Systems Incubation Human Human Slow In Vitro Systems->Human Dog Dog Slow In Vitro Systems->Dog Rat Rat Fast In Vitro Systems->Rat Mouse Mouse Fast In Vitro Systems->Mouse No Unique Metabolites No Unique Metabolites Human->No Unique Metabolites Metabolites (M1, M2) Metabolites (M1, M2) Dog->Metabolites (M1, M2) Rat->Metabolites (M1, M2)

Caption: In Vitro Metabolism Comparison of this compound Across Species.

Conclusion

The early studies on this compound suggest it is a triazole antifungal with favorable pharmacokinetic properties for the treatment of superficial fungal infections, including rapid absorption, a long half-life, and a lack of active metabolites.[1][2] Its metabolism is slow in human-derived in vitro systems, indicating a high degree of metabolic stability. However, a significant gap exists in the publicly available quantitative pharmacokinetic data from human clinical trials. The discontinuation of its development has likely led to this information remaining within internal company reports. The data and workflows presented in this guide are based on the limited available information and are intended to provide a foundational understanding of the pharmacokinetic profile of this compound for scientific and research purposes. Further investigation would be necessary to fully characterize its pharmacokinetic properties.

References

Unveiling the Fungal Foe: A Technical Guide to the Molecular Targets of Pramiconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Ghent, Belgium – November 7, 2025 – In the persistent battle against fungal pathogens, a deep understanding of the molecular interactions between antifungal agents and their targets is paramount for the development of new and effective therapies. This technical guide delves into the core mechanism of action of Pramiconazole, a potent triazole antifungal agent. Designed for researchers, scientists, and drug development professionals, this document outlines the primary molecular target of this compound in fungi, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key pathways and workflows involved in its target identification.

Executive Summary

This compound, a member of the triazole class of antifungal agents, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane.[1][2] This is achieved through the specific inhibition of a crucial enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[3][4][5] This inhibition leads to a depletion of ergosterol, a vital component for fungal membrane structure and function, and a concurrent accumulation of toxic 14α-methylated sterols, ultimately resulting in the cessation of fungal growth and, in some cases, cell death.[6][7][8] Preclinical studies have demonstrated that this compound exhibits antifungal activity that is comparable or even superior to established agents like ketoconazole and itraconazole against a broad spectrum of dermatophytes and yeasts.[1][2]

The Primary Molecular Target: Lanosterol 14α-Demethylase (CYP51)

The consensus in the scientific literature is that the primary and specific molecular target of this compound in fungi is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5] This enzyme plays a critical, rate-limiting role in the biosynthesis of ergosterol, the principal sterol in the fungal cell membrane.[9]

Mechanism of Inhibition

This compound, like other azole antifungals, possesses a nitrogen-containing heterocyclic ring (a triazole ring) that is crucial for its inhibitory activity. This ring system facilitates the binding of the this compound molecule to the heme iron atom located in the active site of the lanosterol 14α-demethylase enzyme.[5] This binding event physically obstructs the natural substrate, lanosterol, from accessing the active site, thereby preventing its demethylation—a critical step in the conversion of lanosterol to ergosterol.[7][8] The consequences of this enzymatic blockade are twofold:

  • Ergosterol Depletion: The fungal cell is deprived of ergosterol, which is essential for maintaining the fluidity, permeability, and integrity of the cell membrane.[9][10]

  • Toxic Sterol Accumulation: The inhibition of lanosterol 14α-demethylase leads to the accumulation of 14α-methylated sterol precursors. These aberrant sterols are incorporated into the fungal membrane, disrupting its structure and the function of membrane-bound enzymes, which is detrimental to the cell.[11]

The following diagram illustrates the pivotal position of lanosterol 14α-demethylase in the ergosterol biosynthesis pathway and the inhibitory action of this compound.

G Ergosterol Biosynthesis Pathway and this compound Inhibition Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IsopentenylPP Isopentenyl-PP Mevalonate->IsopentenylPP Squalene Squalene IsopentenylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51/Erg11p) Lanosterol->CYP51 Substrate FourteenMethylSterols 14-alpha-methylated sterols Ergosterol Ergosterol FourteenMethylSterols->Ergosterol This compound This compound This compound->CYP51 Inhibition CYP51->FourteenMethylSterols Product

Caption: Inhibition of Lanosterol 14α-demethylase by this compound.

Quantitative Assessment of Antifungal Activity

The in vitro potency of this compound has been evaluated against a range of fungal pathogens. The following table summarizes the 50% inhibitory concentration (IC₅₀) values, providing a quantitative measure of its antifungal activity.

Fungal SpeciesThis compound IC₅₀ (µM)Reference
Candida spp.0.04 - 1.83[12]
Microsporum spp.0.15 - 1.34[12]
Trichophyton spp.0.15 - 1.34[12]

Experimental Protocols for Target Identification and Validation

The identification and validation of lanosterol 14α-demethylase as the molecular target of this compound rely on a combination of biochemical and microbiological assays. Below are detailed methodologies for key experiments.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.

Objective: To quantify the in vitro activity of this compound against various fungal isolates.

Principle: Fungal isolates are exposed to serial dilutions of the antifungal agent in a liquid growth medium. The lowest concentration that inhibits visible growth is recorded as the MIC.

Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Harvest the fungal cells and suspend them in sterile saline.

    • Adjust the suspension to a standardized concentration (e.g., using a spectrophotometer to achieve a specific optical density).

  • Preparation of Antifungal Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing RPMI 1640 medium.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC:

    • Visually inspect the plates or use a spectrophotometer to determine the lowest concentration of this compound that causes a significant reduction in fungal growth compared to the positive control.

In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the target enzyme.

Objective: To determine the IC₅₀ of this compound for fungal CYP51.

Principle: Microsomal fractions containing CYP51 are incubated with the enzyme's substrate (lanosterol) and a cofactor (NADPH) in the presence of varying concentrations of this compound. The conversion of lanosterol to its product is quantified to determine the extent of enzyme inhibition.

Protocol:

  • Preparation of Fungal Microsomes:

    • Grow a fungal culture to the mid-logarithmic phase.

    • Harvest the cells and mechanically disrupt them (e.g., using glass beads or a French press).

    • Perform differential centrifugation to isolate the microsomal fraction, which is rich in CYP51.

  • Enzyme Inhibition Assay:

    • In a reaction mixture, combine the fungal microsomes, a source of NADPH (NADPH regenerating system), and varying concentrations of this compound.

    • Initiate the reaction by adding the substrate, radiolabeled or fluorescently tagged lanosterol.

    • Incubate the reaction at an optimal temperature for a defined period.

  • Quantification of Product Formation:

    • Stop the reaction and extract the sterols.

    • Separate the substrate and product using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

    • Quantify the amount of product formed using a suitable detection method (e.g., scintillation counting for radiolabeled substrates).

  • Data Analysis:

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value.

The following diagram outlines the general workflow for identifying the molecular target of an antifungal compound like this compound.

G Workflow for Antifungal Target Identification cluster_0 Initial Screening and Hypothesis Generation cluster_1 Biochemical Validation cluster_2 Genetic Validation Screening Antifungal Susceptibility Testing (e.g., Broth Microdilution) Hypothesis Hypothesize Target Pathway (e.g., Ergosterol Biosynthesis for Azoles) Screening->Hypothesis EnzymeAssay In Vitro Enzyme Inhibition Assay (e.g., CYP51 Assay) Hypothesis->EnzymeAssay GeneDeletion Gene Deletion/Overexpression Studies (e.g., ERG11 mutants) Hypothesis->GeneDeletion SterolAnalysis Whole-Cell Sterol Profile Analysis (HPLC or GC-MS) TargetValidation Target Validated: Lanosterol 14α-demethylase SterolAnalysis->TargetValidation MutantScreening Screening of Resistant Mutants MutantScreening->TargetValidation

Caption: A generalized workflow for antifungal target identification.

Signaling Pathways and Downstream Effects

The inhibition of ergosterol biosynthesis by this compound can trigger cellular stress responses in fungi. While the primary action is on the cell membrane, the resulting stress can activate signaling cascades such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways.[13] These pathways are activated in an attempt by the fungus to cope with the membrane and cell wall defects caused by the drug. Activation of these stress pathways can, in some instances, contribute to the development of drug tolerance.[13]

Conclusion

This compound's antifungal activity is unequivocally linked to its potent and specific inhibition of lanosterol 14α-demethylase (CYP51), a cornerstone enzyme in the fungal ergosterol biosynthesis pathway. This targeted disruption of a vital cellular process underscores the efficacy of the triazole class of antifungals. The experimental protocols and quantitative data presented herein provide a comprehensive framework for researchers engaged in the study of antifungal mechanisms and the development of novel therapeutic agents. A thorough understanding of these molecular interactions is essential for overcoming the challenges of antifungal resistance and for designing the next generation of fungal infection treatments.

References

Investigating Pramiconazole for the Treatment of Malassezia Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malassezia species, lipophilic yeasts that are a normal component of the human skin microbiome, are implicated in various dermatological conditions, including seborrheheic dermatitis, pityriasis versicolor, and atopic dermatitis. Under certain conditions, these commensal organisms can become pathogenic, necessitating antifungal treatment. Pramiconazole (formerly known as R126638) is a novel triazole antifungal agent that has shown promise in the treatment of Malassezia-associated infections. This technical guide provides an in-depth overview of the investigation of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols.

Mechanism of Action

This compound is a member of the triazole class of antifungal agents, which act by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1] Specifically, triazoles bind to and inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol. The inhibition of this step in the ergosterol biosynthesis pathway leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth and replication.[1]

Signaling Pathway

The primary signaling pathway targeted by this compound in Malassezia is the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_demethylase Ergosterol Ergosterol This compound This compound This compound->Lanosterol_demethylase Inhibition Lanosterol_demethylase->Ergosterol

Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Data Presentation: In Vitro Antifungal Activity

Quantitative data on the in vitro activity of this compound against a wide range of Malassezia species is limited in publicly available literature. However, a key study by Faergemann, Ausma, and Borgers (2006) demonstrated that this compound (R126638) exhibited lower Minimum Inhibitory Concentrations (MICs) compared to ketoconazole against several Malassezia species.[1]

For a broader context, the following table summarizes the in vitro susceptibility of various Malassezia species to other commonly used azole antifungals.

Antifungal AgentMalassezia SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
This compound (R126638) M. globosa, M. obtusa, M. slooffiae, M. restricta, M. sympodialisLower MICs than ketoconazoleNot ReportedNot Reported[1]
KetoconazoleMalassezia spp. (95 strains)<0.03 - 4Not ReportedNot Reported[2]
ItraconazoleMalassezia spp. (95 strains)<0.03 - 16Not ReportedNot Reported[2]
FluconazoleMalassezia spp. (95 strains)<0.125 - >64Not ReportedNot Reported[2]
VoriconazoleMalassezia spp. (95 strains)<0.03 - >16Not ReportedNot Reported[2]
KetoconazoleM. furfurNot ReportedNot Reported0.5[3]
ItraconazoleM. furfurNot ReportedNot Reported1[3]
FluconazoleM. furfur≤0.125 - >8Not Reported>8[3]
VoriconazoleM. furfurNot ReportedNot Reported1[3]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Agar Dilution Method

The agar dilution method is a standardized technique for determining the MIC of an antifungal agent. The following is a generalized protocol adapted for the testing of this compound against Malassezia species, based on the methodology cited for R126638.[1]

1. Media Preparation:

  • Prepare a suitable agar medium that supports the growth of lipophilic Malassezia species, such as modified Dixon agar or Leeming-Notman agar.

  • Autoclave the medium and allow it to cool to approximately 50°C in a water bath.

2. Antifungal Agent Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Perform serial twofold dilutions of the this compound stock solution to achieve the desired final concentrations in the agar plates.

3. Plate Preparation:

  • Add the appropriate volume of each this compound dilution to molten agar to achieve the final desired concentrations. Ensure thorough mixing.

  • Pour the agar-antifungal mixture into sterile Petri dishes and allow them to solidify.

  • Include a drug-free control plate (with solvent alone if applicable) and a growth control plate (no drug or solvent).

4. Inoculum Preparation:

  • Culture the Malassezia isolates on a suitable agar medium at 32°C for 48-72 hours.

  • Harvest the yeast cells and suspend them in sterile saline or another appropriate diluent.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

5. Inoculation:

  • Using a multipoint inoculator or a calibrated loop, inoculate the surface of the agar plates with the prepared Malassezia suspension.

6. Incubation:

  • Incubate the plates at 32°C for 48-72 hours, or until sufficient growth is observed on the control plates.

7. Endpoint Determination:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80% reduction) compared to the drug-free growth control.

Clinical Trial Workflow: Oral this compound for Seborrheic Dermatitis

The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy of oral this compound for the treatment of seborrheic dermatitis.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment - Clinical Scoring - Mycological Sampling - Biometrological Measurements Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Group (Oral this compound) Randomization->Treatment Placebo Control Group (Placebo) Randomization->Placebo Follow_up_1 Follow-up Visit 1 (e.g., Day 3) - Mycological Assessment Treatment->Follow_up_1 Placebo->Follow_up_1 Follow_up_2 Follow-up Visit 2 (e.g., Day 7) - Clinical & Mycological Assessment Follow_up_1->Follow_up_2 Follow_up_3 Follow-up Visit 3 (e.g., Day 28) - Final Assessment Follow_up_2->Follow_up_3 Data_Analysis Data Analysis - Statistical Comparison of Endpoints Follow_up_3->Data_Analysis

Workflow for a Clinical Trial of Oral this compound.

Conclusion

This compound has demonstrated significant potential as a treatment for Malassezia-related skin conditions. Its potent in vitro activity, which appears to be superior to that of ketoconazole against several Malassezia species, and its efficacy in early clinical trials for seborrheic dermatitis, underscore its promise. Further research, including large-scale clinical trials and more extensive in vitro susceptibility testing against a wider range of clinical isolates, is warranted to fully elucidate its therapeutic value and establish its place in the management of Malassezia infections. The development of standardized protocols for the antifungal susceptibility testing of Malassezia will be crucial for both clinical diagnostics and the evaluation of new antifungal agents like this compound.

References

Methodological & Application

Application Notes and Protocols for Pramiconazole in Fungal Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Pramiconazole, a triazole antifungal agent, in fungal cell culture experiments. This document outlines the compound's mechanism of action, provides quantitative data on its efficacy, and details protocols for its application in antifungal susceptibility testing.

Introduction

This compound is a potent inhibitor of fungal ergosterol biosynthesis.[1][2][3][4] Like other triazole antifungals, its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][5] This enzyme is critical in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and compromises membrane integrity, ultimately resulting in the inhibition of fungal growth and cell death.[1][3] Preclinical studies have demonstrated this compound's broad-spectrum activity against a variety of fungal pathogens, including yeasts and dermatophytes.[3][6][7][8][9]

Data Presentation

The in vitro efficacy of this compound has been evaluated against a range of fungal species. The following table summarizes the 50% inhibitory concentration (IC50) values from preclinical studies.

Fungal SpeciesIsolateThis compound IC50 (μM)Reference CompoundReference IC50 (μM)
Candida albicansB26301.83 ± 0.15Itraconazole0.25 ± 0.10
Candida glabrataB650120.35 ± 0.12Itraconazole0.45 ± 0.18
Candida kruseiB650170.88 ± 0.21Itraconazole1.20 ± 0.35
Candida parapsilosisB650250.04 ± 0.01Itraconazole0.03 ± 0.01
Microsporum canisB681280.18 ± 0.06Itraconazole2.02 ± 2.45
Trichophyton mentagrophytesB705540.15 ± 0.05Itraconazole0.37 ± 0.39
Trichophyton rubrumB681340.22 ± 0.08Itraconazole0.55 ± 0.21
Trichophyton quinckeanumB681321.34 ± 0.41Itraconazole0.98 ± 0.29

Data compiled from in vitro profiling studies.[6][8]

Experimental Protocols

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are recommended for determining the in vitro susceptibility of fungal isolates to this compound.

Protocol 1: Antifungal Susceptibility Testing of Yeasts (Adapted from CLSI M27-A4)

This protocol is suitable for Candida species and other yeasts.

1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder using a calibrated analytical balance. b. Dissolve the powder in 100% dimethyl sulfoxide (DMSO) to create a stock solution of 1.28 mg/mL. c. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of Fungal Inoculum: a. Subculture the yeast isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure viability and purity. b. Prepare a suspension of fungal colonies in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. d. Dilute this suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum density of 1-5 x 10^3 CFU/mL.

3. Broth Microdilution Assay: a. Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.016 to 16 µg/mL. b. Inoculate each well with 100 µL of the prepared fungal suspension. c. Include a growth control well (fungal suspension without drug) and a sterility control well (medium only). d. Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. b. The endpoint can be determined visually or by using a spectrophotometric reader at a wavelength of 530 nm.

Protocol 2: Antifungal Susceptibility Testing of Filamentous Fungi (Adapted from CLSI M38-A2)

This protocol is suitable for dermatophytes such as Trichophyton and Microsporum species.

1. Preparation of this compound Stock Solution: a. Follow the same procedure as described in Protocol 1, step 1.

2. Preparation of Fungal Inoculum: a. Grow the filamentous fungus on Potato Dextrose Agar (PDA) at 28-30°C until sporulation is evident. b. Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. c. Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes. d. Adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.

3. Broth Microdilution Assay: a. Follow the same procedure as described in Protocol 1, step 3.

4. Incubation: a. Incubate the plates at 35°C for 48-96 hours, depending on the growth rate of the fungal species.

5. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of this compound that causes 100% inhibition of growth (complete absence of visible growth).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for antifungal susceptibility testing.

pramiconazole_mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_this compound This compound Action Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Disruption Disrupted Membrane Integrity & Cell Death Fungal Cell Membrane->Disruption This compound This compound This compound->Lanosterol Inhibits

Caption: Mechanism of action of this compound in fungal cells.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_this compound->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculation Inoculate Wells with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C inoculation->incubation read_mic Read MICs (Visually or Spectrophotometrically) incubation->read_mic data_analysis Data Analysis and Interpretation read_mic->data_analysis

Caption: Experimental workflow for antifungal susceptibility testing.

References

Application Note: A High-Throughput Bioassay for Screening Pramiconazole Derivatives Targeting Fungal Lanosterol 14α-Demethylase

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pramiconazole is a potent triazole antifungal agent that targets lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol intermediates, leads to fungal cell death.[3][4] The development of new antifungal agents is crucial to combat the rise of drug-resistant fungal infections. This application note describes a robust and high-throughput bioassay for screening libraries of this compound derivatives to identify novel candidates with enhanced antifungal activity.

The described bioassay is a fluorescence-based in vitro enzymatic assay that directly measures the inhibition of recombinant fungal CYP51. This method offers significant advantages over traditional cell-based antifungal susceptibility testing, including higher throughput, reduced variability, and a specific focus on the molecular target of interest.

Principle of the Assay

This bioassay utilizes a recombinant fungal lanosterol 14α-demethylase (CYP51) enzyme, a suitable cytochrome P450 reductase (CPR) as an electron donor, and a fluorogenic substrate. In the absence of an inhibitor, CYP51 metabolizes the substrate, resulting in a fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. When a this compound derivative or other potential inhibitor is present, it binds to the active site of CYP51, preventing the metabolism of the fluorogenic substrate and leading to a decrease in the fluorescence signal. The potency of the inhibitor is determined by measuring the concentration required to achieve 50% inhibition (IC50) of the enzyme activity.

Featured Product

  • Recombinant Fungal Lanosterol 14α-Demethylase (CYP51) from Aspergillus fumigatus (Supplier specific)

  • Cytochrome P450 Reductase (CPR) (Supplier specific)

  • CYP51 Fluorogenic Substrate (e.g., BOMCC) (Supplier specific)

This compound and its Derivatives

This compound is a triazole-based antifungal agent with a complex chemical structure. The development of derivatives aims to improve its efficacy, broaden its spectrum of activity, and overcome potential resistance mechanisms. The following table presents hypothetical data for a series of this compound derivatives, illustrating how structure-activity relationships (SAR) can be evaluated using the described bioassay.

Table 1: In Vitro Antifungal Activity and CYP51 Inhibition of this compound and Hypothetical Derivatives

Compound IDModification on this compound ScaffoldMIC against C. albicans (µg/mL)IC50 against A. fumigatus CYP51 (µM)
This compound-0.1250.25
PRAM-001R1 = 4-chlorophenyl0.060.15
PRAM-002R1 = 4-fluorophenyl0.1250.22
PRAM-003R2 = triazolylmethyl0.250.45
PRAM-004R2 = imidazolylmethyl0.50.8
PRAM-005R3 = sec-butyl0.030.1
PRAM-006R3 = tert-butyl0.1250.3
Fluconazole(Reference)1.017.0
Itraconazole(Reference)0.060.18
Voriconazole(Reference)0.030.16

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Signaling Pathway

Pramiconazole_Mechanism_of_Action cluster_outcomes Cellular Effects Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation Cell_Membrane_Disruption Cell Membrane Disruption Fungal_Cell_Death Fungal Cell Death Pramiconazole_Derivatives Pramiconazole_Derivatives Lanosterol Lanosterol

Experimental Workflow

Experimental_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition & Analysis Reagent_Prep Prepare Reagents: - Assay Buffer - Recombinant CYP51 - CPR - Fluorogenic Substrate Compound_Plating Plate this compound Derivatives and Controls in 96-well Plate Add_Enzyme_Mix Add CYP51 and CPR Mixture to each well Compound_Plating->Add_Enzyme_Mix Pre_incubation Pre-incubate at 37°C Add_Enzyme_Mix->Pre_incubation Initiate_Reaction Initiate Reaction by adding Fluorogenic Substrate Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetics over time Initiate_Reaction->Measure_Fluorescence Calculate_IC50 Calculate Rate of Reaction and Determine IC50 Values Measure_Fluorescence->Calculate_IC50 Data_Analysis Structure-Activity Relationship (SAR) Analysis Calculate_IC50->Data_Analysis

Protocols

Materials and Reagents

  • Recombinant fungal CYP51 (e.g., from A. fumigatus)

  • Cytochrome P450 Reductase (CPR)

  • CYP51 Fluorogenic Substrate (e.g., 3-[4-(benzyloxy-difluoromethoxy)phenyl]-7-methoxy-2H-chromen-2-one, BOMCC)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • This compound and its derivatives

  • Positive control inhibitor (e.g., Ketoconazole)

  • DMSO (Dimethyl sulfoxide)

  • Black, flat-bottom 96-well microplates

  • Multichannel pipettes

  • Fluorescence microplate reader with kinetic reading capabilities

Experimental Procedure

  • Compound Preparation:

    • Prepare stock solutions of this compound derivatives and control compounds in DMSO.

    • Create a serial dilution of each compound in DMSO.

    • In a 96-well plate, add 1 µL of each compound dilution to the respective wells. Include wells with DMSO only as a negative control (100% activity) and a known CYP51 inhibitor as a positive control.

  • Enzyme and Substrate Preparation:

    • Prepare the assay buffer (50 mM potassium phosphate, pH 7.4).

    • Prepare a master mix containing the recombinant CYP51 and CPR in the assay buffer. The final concentration of each will depend on the specific activity of the enzyme lot.

    • Prepare the fluorogenic substrate solution in the assay buffer. The optimal concentration should be determined empirically but is typically around the Km value for the substrate.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Assay Protocol:

    • To each well of the 96-well plate containing the compounds, add 50 µL of the CYP51/CPR master mix.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity (e.g., excitation at 415 nm and emission at 460 nm for BOMCC) every minute for 30-60 minutes.

Data Analysis

  • Calculate the Rate of Reaction:

    • For each well, determine the initial rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Determine Percent Inhibition:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of no enzyme control) / (Rate of DMSO control - Rate of no enzyme control))

  • Calculate IC50 Values:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each this compound derivative.

Conclusion

The described fluorescence-based bioassay provides a rapid, sensitive, and reliable method for the high-throughput screening of this compound derivatives. This assay allows for the direct assessment of compound potency against the intended molecular target, facilitating the identification of promising new antifungal candidates and enabling detailed structure-activity relationship studies to guide further drug development efforts.

References

Application Notes and Protocols for Topical Pramiconazole Formulations in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramiconazole is a potent triazole antifungal agent that has demonstrated significant efficacy against a broad spectrum of fungal pathogens.[1][2] Like other azoles, its mechanism of action involves the inhibition of fungal lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2] This disruption of ergosterol production leads to altered fungal cell membrane permeability and integrity, ultimately inhibiting fungal growth.[2] Preclinical studies have shown that both oral and topical formulations of this compound are effective in animal models of dermatophytosis and vulvovaginal candidiasis, with topical application demonstrating superior efficacy compared to some standard treatments.[1][3]

These application notes provide detailed protocols for the preparation of various topical formulations of this compound (creams, gels, and ointments) and for conducting in vivo efficacy studies in established animal models of dermatophytosis and vaginal candidiasis.

Physicochemical Properties of this compound and Formulation Considerations

Table 1: General Physicochemical Properties of Triazole Antifungals and Formulation Implications

PropertyTypical Range/Characteristic for TriazolesFormulation Implication
Molecular Weight 250 - 700 g/mol Larger molecules may have reduced passive diffusion across the stratum corneum. Penetration enhancers may be beneficial.
pKa Weakly basicThe charge of the molecule will depend on the pH of the formulation, which can influence solubility and skin permeation.
LogP Generally low to moderateIndicates a degree of lipophilicity, which is necessary for partitioning into the stratum corneum. However, very high lipophilicity can lead to retention in the upper skin layers.
Aqueous Solubility Generally lowSolubilizing agents, co-solvents, or advanced formulation strategies like nanoemulsions or solid dispersions may be required.[5]

Experimental Protocols: Formulation Preparation

The following are general protocols for preparing cream, gel, and ointment formulations suitable for topical delivery of this compound. The final concentration of this compound in the formulation should be determined based on the specific experimental design, but a 1% (w/w) concentration has been shown to be effective in preclinical models.[3]

This compound Cream (Oil-in-Water Emulsion)

This protocol describes the preparation of a basic oil-in-water cream.

Materials:

  • This compound powder

  • Oil Phase:

    • Cetyl alcohol

    • Stearic acid

    • Liquid paraffin

  • Aqueous Phase:

    • Purified water

    • Glycerin

    • Methylparaben (preservative)

    • Propylparaben (preservative)

  • Emulsifying agent (e.g., Polysorbate 80)

  • Suitable solvent for this compound (e.g., Propylene glycol)

Protocol:

  • Oil Phase Preparation: In a suitable vessel, combine the cetyl alcohol, stearic acid, and liquid paraffin. Heat the mixture to approximately 75°C with continuous stirring until all components are melted and homogenous.

  • Aqueous Phase Preparation: In a separate vessel, combine the purified water, glycerin, methylparaben, and propylparaben. Heat this mixture to 75°C with stirring until all solids are dissolved.

  • Drug Incorporation: Dissolve the required amount of this compound powder in the chosen solvent (e.g., propylene glycol) with gentle heating if necessary.

  • Emulsification: Add the dissolved this compound solution to the heated oil phase and mix thoroughly. Gradually add the heated aqueous phase to the oil phase with continuous, vigorous stirring to form a uniform emulsion.

  • Cooling and Homogenization: Continue stirring the emulsion until it cools to room temperature. The use of a homogenizer during the cooling process can improve the cream's consistency and stability.

  • Final Product: The resulting product is a smooth, semi-solid cream.

This compound Gel

This protocol outlines the preparation of a carbomer-based hydrogel.

Materials:

  • This compound powder

  • Carbomer 940

  • Propylene glycol

  • Ethanol

  • Triethanolamine

  • Purified water

Protocol:

  • Carbomer Dispersion: Disperse the Carbomer 940 in purified water with constant stirring to avoid clumping. Allow the dispersion to hydrate for at least 2 hours.

  • Drug Solubilization: Dissolve the this compound powder in a mixture of propylene glycol and ethanol.

  • Incorporation: Slowly add the this compound solution to the hydrated carbomer dispersion with continuous mixing.

  • Gelling: Neutralize the dispersion by adding triethanolamine dropwise while stirring. The gel will form as the pH increases to approximately 6.0-7.0.

  • Final Product: A clear, viscous gel will be formed.

This compound Ointment (Absorption Base)

This protocol describes the preparation of an absorption ointment.

Materials:

  • This compound powder

  • White petrolatum

  • White wax

  • Stearyl alcohol

  • Propylene glycol (as a levigating agent)

Protocol:

  • Base Preparation: Melt the white petrolatum, white wax, and stearyl alcohol together in a beaker on a water bath at around 70°C.

  • Drug Levigation: Mix the this compound powder with a small amount of propylene glycol to form a smooth paste. This process, known as levigation, helps to incorporate the solid drug into the ointment base uniformly.

  • Incorporation: Gradually add the this compound paste to the melted ointment base with continuous stirring.

  • Cooling: Remove the mixture from the heat and continue to stir until it congeals into a uniform ointment.

Experimental Protocols: In Vivo Animal Models

All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Guinea Pig Model of Dermatophytosis (Microsporum canis)

This model is suitable for evaluating the efficacy of topical antifungal agents against dermatophyte infections.

Animals:

  • Female albino guinea pigs (e.g., Dunkin-Hartley), weighing 300-400g.

Infection Procedure:

  • Animal Preparation: Anesthetize the guinea pigs. Shave an area on the back of each animal (approximately 2x2 cm).

  • Inoculation: Apply a suspension of Microsporum canis (e.g., 1 x 10^7 CFU/mL in sterile saline) to the shaved area. Gently abrade the skin with a sterile scalpel or fine-grade sandpaper to facilitate infection.

  • Observation: Lesions, characterized by erythema, scaling, and hair loss, typically develop within 7-10 days.

Treatment and Evaluation:

  • Treatment Groups: Divide the animals into groups: Vehicle control, this compound formulation, and a positive control (e.g., a commercially available topical antifungal like clotrimazole).

  • Application: Apply a standardized amount of the topical formulation (e.g., 0.1 g) to the infected area once or twice daily for a predetermined period (e.g., 7-14 days).

  • Clinical Scoring: Evaluate the lesions daily or on alternate days using a scoring system.

    Table 2: Lesion Scoring System for Guinea Pig Dermatophytosis

    ScoreErythemaScalingHair Loss
    0 NoneNoneNone
    1 SlightSlightSlight
    2 ModerateModerateModerate
    3 SevereSevereSevere
  • Mycological Assessment: At the end of the treatment period, euthanize the animals and collect skin scrapings or biopsies from the infected area for:

    • Direct Microscopy (KOH Mount): To visualize fungal elements.

    • Fungal Culture: To determine the presence of viable fungi and quantify the fungal burden (CFU/g of tissue).

Rat Model of Vaginal Candidiasis (Candida albicans)

This model is used to assess the efficacy of antifungal agents against vulvovaginal candidiasis.

Animals:

  • Female Wistar rats, ovariectomized, weighing 200-250g.

Infection Procedure:

  • Hormonal Treatment: To induce a state of pseudoestrus, which is necessary for sustained infection, administer estradiol benzoate subcutaneously (e.g., 0.5 mg/rat) 72 hours prior to inoculation.[6]

  • Inoculation: Under light anesthesia, instill a suspension of Candida albicans (e.g., 1 x 10^8 CFU/mL in sterile saline) into the vaginal canal.

Treatment and Evaluation:

  • Treatment Groups: Establish groups for vehicle control, this compound formulation, and a positive control (e.g., topical miconazole).

  • Application: Apply the formulation intravaginally once or twice daily for a specified duration (e.g., 3-7 days).

  • Fungal Burden Assessment:

    • Vaginal Lavage: At selected time points during and after treatment, perform a vaginal lavage with sterile saline.

    • Quantitative Culture: Serially dilute the lavage fluid and plate on Sabouraud Dextrose Agar to determine the number of viable C. albicans (CFU/mL).

Data Presentation

Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups.

Table 3: Illustrative In Vivo Efficacy of 1% Topical this compound in a Rat Vaginal Candidiasis Model

Treatment GroupMean Fungal Burden (log10 CFU/mL) ± SD (Day 3 post-treatment)% Reduction in Fungal Burden vs. Vehicle
Vehicle Control 5.8 ± 0.4-
1% this compound 2.1 ± 0.363.8%
1% Miconazole (Positive Control) 2.9 ± 0.550.0%

*p < 0.05 compared to vehicle control. Data is illustrative and based on reported superiority of this compound.[3]

Visualizations

Signaling Pathway of Azole Antifungals

Azole_Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->LanosterolDemethylase Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane This compound This compound (Azole Antifungal) Inhibition Inhibition This compound->Inhibition LanosterolDemethylase->Ergosterol Ergosterol Biosynthesis DisruptedMembrane Disrupted Fungal Cell Membrane (Increased Permeability, Growth Inhibition) LanosterolDemethylase->DisruptedMembrane Pathway Blocked Inhibition->LanosterolDemethylase Workflow Start Start: this compound API Formulation Formulation Development (Cream, Gel, Ointment) Start->Formulation Characterization Physicochemical Characterization (pH, viscosity, content uniformity) Formulation->Characterization AnimalModel In Vivo Animal Model (Dermatophytosis or Vaginal Candidiasis) Characterization->AnimalModel Infection Induction of Infection AnimalModel->Infection Treatment Topical Treatment Application Infection->Treatment Evaluation Efficacy Evaluation (Clinical Scoring, Fungal Burden) Treatment->Evaluation DataAnalysis Data Analysis and Comparison Evaluation->DataAnalysis End Conclusion DataAnalysis->End Formulation_Logic Indication Therapeutic Indication Dermatophytosis Dermatophytosis (Skin Infection) Indication->Dermatophytosis Skin VaginalCandidiasis Vaginal Candidiasis (Mucosal Infection) Indication->VaginalCandidiasis Mucosal Cream Cream Dermatophytosis->Cream Good spreadability Gel Gel Dermatophytosis->Gel Non-greasy Ointment Ointment Dermatophytosis->Ointment Occlusive, for dry lesions VaginalCandidiasis->Cream Mucoadhesive VaginalCandidiasis->Gel Water-based, less irritant

References

Application Notes and Protocols: Studying Fungal Biofilm Inhibition with Pramiconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. These structured communities of fungal cells are encased in a self-produced extracellular matrix (ECM), which acts as a protective barrier and facilitates intercellular communication. Candida albicans is a prominent fungal pathogen known for its ability to form robust biofilms on various surfaces, leading to persistent and difficult-to-treat infections.

Pramiconazole is a triazole antifungal agent that demonstrates broad-spectrum activity against various fungal species, including those commonly associated with biofilm formation.[1][2] Like other azoles, its primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to impaired fungal growth and viability.[3][4] This disruption of membrane composition is hypothesized to interfere with critical signaling pathways involved in biofilm formation and maintenance.

These application notes provide a comprehensive guide to utilizing this compound as a tool to study the inhibition of fungal biofilm formation. Detailed protocols for quantifying biofilm inhibition, assessing cell viability, and analyzing the extracellular matrix are provided, along with insights into the potential signaling pathways affected by this compound.

Postulated Mechanism of Action of this compound on Biofilm Formation

This compound's inhibition of ergosterol biosynthesis is expected to have downstream effects on signaling pathways crucial for biofilm development. While direct studies on this compound's impact on these pathways are limited, the effects of other azole antifungals provide a strong basis for its proposed mechanism. The disruption of ergosterol-rich lipid rafts in the fungal membrane can impair the function of membrane-associated proteins, including those involved in signal transduction.

pramiconazole_mechanism This compound This compound erg11 Lanosterol 14α-demethylase (ERG11) This compound->erg11 Inhibits ergosterol Ergosterol Synthesis erg11->ergosterol Catalyzes membrane Fungal Cell Membrane Integrity Disruption ergosterol->membrane Maintains signaling Signaling Pathway Disruption membrane->signaling Impacts biofilm Inhibition of Biofilm Formation signaling->biofilm ras_camp Ras/cAMP-PKA Pathway signaling->ras_camp mapk MAPK Pathways signaling->mapk quorum Quorum Sensing signaling->quorum

Caption: Postulated mechanism of this compound's anti-biofilm activity.

Experimental Protocols

The following protocols provide detailed methodologies for investigating the inhibitory effects of this compound on fungal biofilm formation.

Protocol 1: Fungal Biofilm Formation and Inhibition Assay

This protocol describes the formation of Candida albicans biofilms in a 96-well plate format and the assessment of this compound's inhibitory activity.

biofilm_inhibition_workflow cluster_prep Preparation cluster_incubation Biofilm Formation & Treatment cluster_quantification Quantification start Prepare C. albicans Inoculum seed_plate Seed 96-well Plate start->seed_plate prep_prami Prepare this compound Serial Dilutions add_prami Add this compound Dilutions prep_prami->add_prami seed_plate->add_prami incubate Incubate (e.g., 24-48h) add_prami->incubate wash Wash to Remove Planktonic Cells incubate->wash quantify Quantify Biofilm (Crystal Violet or XTT Assay) wash->quantify analyze Analyze Data quantify->analyze

Caption: Experimental workflow for the fungal biofilm inhibition assay.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Sabouraud Dextrose Broth (SDB)

  • RPMI-1640 medium buffered with MOPS

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom polystyrene plates

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Inoculum Preparation:

    • Inoculate C. albicans from a fresh plate into SDB and incubate overnight at 30°C with shaking.

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in RPMI-1640 medium.

    • Adjust the cell density to 1 x 10⁶ cells/mL using a hemocytometer or spectrophotometer.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in RPMI-1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-inhibitory to fungal growth (typically ≤1%).

  • Biofilm Formation and Treatment:

    • Add 100 µL of the standardized C. albicans suspension to each well of a 96-well plate.

    • Add 100 µL of the this compound dilutions to the corresponding wells. Include a drug-free control (with DMSO if applicable) and a media-only blank.

    • Incubate the plate at 37°C for 24 to 48 hours without shaking to allow for biofilm formation.

  • Biofilm Quantification:

    • After incubation, carefully aspirate the medium and wash the wells twice with 200 µL of PBS to remove non-adherent, planktonic cells.

    • Proceed with either the Crystal Violet Assay (Protocol 2) to quantify total biofilm biomass or the XTT Assay (Protocol 3) to assess metabolic activity.

Protocol 2: Quantification of Biofilm Biomass by Crystal Violet Staining

This protocol measures the total biomass of the fungal biofilm.[5][6][7][8]

Materials:

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Ethanol (95%)

  • Plate reader

Procedure:

  • Following the washing step in Protocol 1, add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells four times with 200 µL of sterile distilled water.

  • Invert the plate and gently tap on a paper towel to remove excess water. Air dry the plate completely.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Incubate for 15 minutes at room temperature.

  • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

  • Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the biofilm biomass.

Protocol 3: Assessment of Biofilm Metabolic Activity by XTT Assay

The XTT assay determines the metabolic activity of the fungal cells within the biofilm, providing an indication of cell viability.[9][10][11][12][13]

Materials:

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • Menadione

  • PBS

  • Plate reader

Procedure:

  • Prepare a stock solution of XTT (1 mg/mL in PBS) and a stock solution of menadione (1 mM in acetone).

  • Immediately before use, prepare the XTT/menadione solution by mixing the XTT stock solution with the menadione stock solution at a ratio of 20:1 (v/v).

  • Following the washing step in Protocol 1, add 100 µL of the XTT/menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-3 hours.

  • After incubation, transfer 80 µL of the supernatant to a new 96-well plate.

  • Measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the metabolic activity of the biofilm.

Protocol 4: Analysis of the Fungal Biofilm Extracellular Matrix (ECM)

This protocol provides a method for the extraction and basic analysis of the ECM components.[14][15][16][17][18]

Materials:

  • Sterile spatulas or cell scrapers

  • Cation exchange resin (e.g., Dowex 50W-X8)

  • Enzymes for component analysis (e.g., DNase, RNase, proteinase K)

  • Spectrophotometric assay kits for carbohydrates, proteins, and DNA.

Procedure:

  • Biofilm Growth: Grow fungal biofilms on a larger surface area, such as in 6-well plates or petri dishes, following the procedure in Protocol 1.

  • ECM Extraction:

    • Gently wash the biofilms with PBS to remove planktonic cells.

    • Mechanically disrupt the biofilm by scraping.

    • Resuspend the biofilm in PBS and vortex vigorously.

    • Add a cation exchange resin to the suspension and incubate with gentle agitation to release the ECM components.

    • Centrifuge to pellet the fungal cells and resin. Collect the supernatant containing the ECM.

  • ECM Component Analysis:

    • Carbohydrates: Quantify the total carbohydrate content using a phenol-sulfuric acid assay or specific sugar analysis kits.

    • Proteins: Determine the total protein concentration using a Bradford or BCA protein assay.

    • Extracellular DNA (eDNA): Quantify the amount of eDNA using a fluorescent DNA-binding dye (e.g., PicoGreen) or by spectrophotometry.

    • To confirm the presence and role of these components, treat intact biofilms with specific enzymes (DNase, proteinase K) and observe the effect on biofilm integrity.

Data Presentation

Quantitative data from the above protocols should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Planktonic and Biofilm Forms of Candida albicans

This compound Concentration (µg/mL)Planktonic Growth Inhibition (%)Biofilm Biomass Inhibition (%) (Crystal Violet)Biofilm Metabolic Activity Inhibition (%) (XTT)
0 (Control)000
0.0625
0.125
0.25
0.5
1
2
4
8
MIC₅₀
MIC₈₀

MIC₅₀ and MIC₈₀ represent the concentrations of this compound that cause 50% and 80% inhibition, respectively.

Table 2: Effect of this compound on the Extracellular Matrix Composition of Candida albicans Biofilms

TreatmentTotal Carbohydrate (µg/mg biofilm)Total Protein (µg/mg biofilm)eDNA (ng/mg biofilm)
Control (No this compound)
This compound (at MIC₅₀)
This compound (at MIC₈₀)

Signaling Pathway Analysis

While detailed molecular analysis is beyond the scope of these application notes, the observed effects of this compound on biofilm formation can be correlated with its potential impact on key signaling pathways.

  • Ras/cAMP-PKA Pathway: This pathway is a central regulator of morphogenesis and virulence in C. albicans.[19][20][21][22] Azoles have been shown to affect this pathway, and it is plausible that this compound-induced membrane stress could modulate its activity, thereby inhibiting the yeast-to-hypha transition, a critical step in biofilm formation.

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) cascades are involved in cell wall integrity, stress responses, and biofilm formation.[23][24][25] The cellular stress caused by ergosterol depletion could trigger or inhibit specific MAPK pathways, influencing the expression of genes required for biofilm development.

  • Quorum Sensing: Fungal quorum sensing, mediated by molecules like farnesol, regulates morphogenesis and biofilm formation.[26][27][28][29][30] The inhibition of ergosterol synthesis by azoles has been linked to increased farnesol production, which can inhibit hyphal formation and, consequently, biofilm development.

Further investigation into these pathways could involve quantitative real-time PCR (qRT-PCR) to analyze the expression of key genes within these cascades (e.g., HWP1, ALS3, CYR1, CEK1) in response to this compound treatment.

Conclusion

This compound serves as a valuable research tool for studying the mechanisms of fungal biofilm formation and inhibition. Its well-defined primary target, lanosterol 14α-demethylase, allows for the investigation of the downstream consequences of ergosterol depletion on biofilm-related cellular processes. The protocols outlined in these application notes provide a robust framework for quantifying the anti-biofilm effects of this compound and exploring its impact on the structural and metabolic integrity of fungal biofilms. By combining these experimental approaches with an understanding of the underlying signaling pathways, researchers can gain deeper insights into the complex process of fungal biofilm formation and develop novel strategies to combat biofilm-associated infections.

References

Application of Pramiconazole in Experimental Models of Vulvovaginal Candidiasis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vulvovaginal candidiasis (VVC), predominantly caused by Candida albicans, is a prevalent mucosal infection in women. The emergence of antifungal resistance necessitates the development of novel therapeutic agents. Pramiconazole, a triazole antifungal agent, has demonstrated potent activity against a broad spectrum of fungal pathogens, including Candida species. This document provides detailed application notes and protocols for the evaluation of this compound in established experimental models of VVC, intended to guide researchers in the preclinical assessment of this and similar antifungal compounds.

Mechanism of Action

This compound, like other triazole antifungals, targets the fungal cell membrane by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells.[1][2][3] This selective inhibition leads to the disruption of membrane integrity, increased permeability, and ultimately, fungal cell death.[2] The specific molecular target of triazoles is the cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which catalyzes a critical step in the conversion of lanosterol to ergosterol.[1][2][4]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51/Erg11) lanosterol->cyp51 ergosterol Ergosterol fungal_cell_membrane Fungal Cell Membrane Integrity ergosterol->fungal_cell_membrane This compound This compound (Triazole Antifungal) This compound->cyp51 Inhibition cyp51->ergosterol Demethylation

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound against Candida species and its in vivo efficacy in a rat model of VVC.

Table 1: In Vitro Susceptibility of Candida Species to this compound

Candida SpeciesThis compound IC₅₀ (µM)
C. albicans0.04 - 0.5
Other Candida spp.< 1.0

IC₅₀ (50% inhibitory concentration) values are presented as ranges compiled from multiple studies.[5][6]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Vulvovaginal Candidiasis

Treatment Group (Oral Administration)DosageMean Fungal Burden (log CFU/ml)
Vehicle Control-High
This compound5 mg/kgSignificantly lower than control and Itraconazole
This compound10 mg/kgHighly effective, similar to Itraconazole
Itraconazole10 mg/kgHighly effective
Treatment Group (Topical Administration)ConcentrationMean Fungal Burden (log CFU/ml)
Vehicle Control-High
This compound1%Superior to Itraconazole and Miconazole
Itraconazole1%Effective
Miconazole2%Effective

Data adapted from in vivo studies in a rat model of VVC.[5][6] CFU: Colony Forming Units.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for yeast susceptibility testing.

1. Inoculum Preparation: a. Subculture Candida isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Prepare a yeast suspension in sterile saline (0.85%) from 3-5 representative colonies. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. d. Further dilute the adjusted suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microdilution plate.

2. Microdilution Plate Preparation: a. Prepare serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.016 to 16 µg/mL. b. Include a growth control well (no drug) and a sterility control well (no inoculum).

3. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared fungal suspension. b. Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50%) of growth compared to the growth control well.[7][8] b. Growth inhibition can be assessed visually or by using a microplate reader at 490 nm.

MIC_Determination_Workflow subculture Subculture Candida on SDA suspension Prepare yeast suspension in sterile saline subculture->suspension adjust Adjust to 0.5 McFarland (1-5 x 10^6 CFU/mL) suspension->adjust dilute_inoculum Dilute in RPMI 1640 to 0.5-2.5 x 10^3 CFU/mL adjust->dilute_inoculum inoculate Inoculate wells with fungal suspension dilute_inoculum->inoculate prepare_drug Prepare serial dilutions of This compound in 96-well plate prepare_drug->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Determine MIC (≥50% growth inhibition) incubate->read_mic

Protocol 2: Rat Model of Vulvovaginal Candidiasis

This protocol describes the establishment of an estrogen-dependent rat model of VVC to evaluate the efficacy of this compound.

1. Animal Preparation: a. Use adult female rats (e.g., Wistar or Sprague-Dawley), weighing 200-250g. b. To induce a pseudo-estrus state, which is essential for sustained vaginal infection, administer estradiol benzoate subcutaneously. A common regimen is 0.1 mg per rat, 3 days before infection.[5] c. Ovariectomy can be performed 2-3 weeks prior to estrogen treatment for a more consistent pseudo-estrus state, though it is not always necessary.[5][9] d. For models requiring immunosuppression, dexamethasone can be added to the drinking water (e.g., 0.5 mg/L) starting a few days before infection and continuing throughout the experiment.[9]

2. Candida albicans Inoculum Preparation: a. Grow C. albicans in Sabouraud Dextrose Broth at 35°C for 24-48 hours. b. Harvest the yeast cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS. c. Adjust the cell concentration to approximately 1 x 10⁸ CFU/mL.

3. Vaginal Inoculation: a. On the day of infection (day 0), deliver 0.1 mL of the prepared C. albicans suspension intravaginally to each rat.

4. Treatment Administration: a. Oral Treatment: Begin treatment on a specified day post-infection (e.g., day 1 or 2). Administer this compound or vehicle control daily by oral gavage for a defined period (e.g., 5-7 days). b. Topical Treatment: Formulate this compound in a suitable vehicle (e.g., a cream or gel base). Apply a defined volume (e.g., 0.1 mL) of the formulation intravaginally once or twice daily.

5. Evaluation of Efficacy: a. At selected time points during and after treatment, perform vaginal lavage by gently flushing the vagina with a small volume of sterile PBS (e.g., 0.2 mL).[5] b. Perform serial dilutions of the lavage fluid and plate on SDA containing antibiotics (to inhibit bacterial growth). c. Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the fungal burden (CFU/mL). d. Efficacy is determined by comparing the fungal burden in the this compound-treated groups to the vehicle control group.

VVC_Rat_Model_Workflow animal_prep Animal Preparation (Pseudo-estrus induction) infection Intravaginal Inoculation (Day 0) animal_prep->infection inoculum_prep C. albicans Inoculum Preparation inoculum_prep->infection treatment Treatment Administration (Oral or Topical) infection->treatment evaluation Efficacy Evaluation treatment->evaluation lavage Vaginal Lavage evaluation->lavage plating Serial Dilution and Plating lavage->plating cfu_count CFU Enumeration plating->cfu_count

Conclusion

The provided notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound and other novel antifungal agents in the context of vulvovaginal candidiasis. The demonstrated in vitro and in vivo efficacy of this compound highlights its potential as a valuable therapeutic option. Adherence to standardized and detailed experimental procedures is crucial for obtaining reproducible and reliable data to support further clinical development.

References

Application Notes and Protocols for Measuring Pramiconazole Concentration in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramiconazole is a triazole antifungal agent that has shown potent in vitro activity against a range of yeasts and dermatophytes.[1] To facilitate pharmacokinetic and pharmacodynamic (PK/PD) studies and to understand its distribution and accumulation in target tissues, robust and validated bioanalytical methods for the quantification of this compound in tissue samples are essential. This document provides detailed application notes and protocols for the determination of this compound concentration in tissue samples, primarily based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[2] While specific validated methods for this compound in tissues are not widely published, the following protocols are adapted from established and validated methods for other structurally similar triazole antifungals, such as voriconazole and posaconazole.[3][4][5]

Principle of the Method

The methodology involves the extraction of this compound from a tissue homogenate, followed by chromatographic separation and detection by tandem mass spectrometry. The process begins with the homogenization of the tissue sample to release the analyte. An internal standard (IS) is added to the homogenate to account for variability during sample processing and analysis. Proteins are then precipitated, and this compound is extracted from the supernatant. The extract is then injected into an LC-MS/MS system for separation and quantification.

Data Presentation: Method Performance Characteristics

The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of a triazole antifungal, adapted as a representative example for this compound in tissue homogenate. These values are based on published data for similar analytes and serve as a guideline for method validation.[3][4][5][6]

ParameterRepresentative ValueDescription
Linearity Range 1 - 5000 ng/mLThe concentration range over which the assay is accurate, precise, and linear.
Correlation Coefficient (r²) > 0.995A measure of the goodness of fit of the calibration curve.
Lower Limit of Quantification (LLOQ) 1 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Limit of Detection (LOD) 0.5 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Intra-day Precision (%CV) < 15%The precision of the assay determined by analyzing replicate samples on the same day.
Inter-day Precision (%CV) < 15%The precision of the assay determined by analyzing replicate samples on different days.
Accuracy (% Bias) Within ±15%The closeness of the measured value to the true value.
Recovery > 85%The efficiency of the extraction procedure.
Matrix Effect Minimal (compensated by IS)The effect of co-eluting, interfering substances from the tissue matrix on the ionization of the analyte.

Experimental Protocols

Tissue Sample Preparation and Homogenization

This protocol describes the initial processing of tissue samples to create a homogenate suitable for extraction.

Materials:

  • Tissue sample (e.g., lung, liver, skin)

  • Homogenization buffer (e.g., 0.01 M phosphate buffer, pH 7.4)

  • Bead mill homogenizer with appropriate beads (e.g., ceramic or stainless steel)

  • Calibrated balance

  • Microcentrifuge tubes

Procedure:

  • Accurately weigh the frozen tissue sample.

  • Thaw the tissue sample on ice.

  • Mince the tissue into small pieces using a sterile scalpel.

  • Transfer the minced tissue to a pre-filled bead mill tube.

  • Add a specific volume of ice-cold homogenization buffer (e.g., 3 volumes of buffer to 1 volume of tissue by weight).

  • Homogenize the tissue using a bead mill homogenizer according to the manufacturer's instructions until a uniform suspension is achieved.

  • Store the tissue homogenate at -80°C until extraction.

This compound Extraction from Tissue Homogenate

This protocol details the extraction of this compound from the prepared tissue homogenate using protein precipitation.

Materials:

  • Tissue homogenate

  • Internal Standard (IS) solution (e.g., a deuterated analog of this compound or another triazole like voriconazole-d3)

  • Acetonitrile (ACN) containing 0.1% formic acid, ice-cold

  • Vortex mixer

  • Refrigerated centrifuge

  • 96-well collection plate or autosampler vials

Procedure:

  • Thaw the tissue homogenate on ice.

  • In a microcentrifuge tube, add a known volume of tissue homogenate (e.g., 100 µL).

  • Add a small volume of the internal standard solution (e.g., 10 µL of 1 µg/mL IS).

  • Add three volumes of ice-cold acetonitrile with 0.1% formic acid (e.g., 300 µL).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

This section provides a representative LC-MS/MS method for the quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Linear gradient from 10% to 90% B

    • 2.5-3.0 min: Hold at 90% B

    • 3.0-3.1 min: Return to 10% B

    • 3.1-4.0 min: Re-equilibration at 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Hypothetical for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) > Product ion (Q3) (Specific m/z values would need to be determined experimentally)

    • Internal Standard: Precursor ion (Q1) > Product ion (Q3)

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Experimental Workflow for this compound Quantification in Tissue

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis TissueSample 1. Tissue Sample Collection Homogenization 2. Homogenization (with buffer) TissueSample->Homogenization AddIS 3. Add Internal Standard (IS) Homogenization->AddIS ProteinPrecipitation 4. Protein Precipitation (with Acetonitrile) AddIS->ProteinPrecipitation Centrifugation 5. Centrifugation ProteinPrecipitation->Centrifugation CollectSupernatant 6. Collect Supernatant Centrifugation->CollectSupernatant LCMS 7. LC-MS/MS Analysis CollectSupernatant->LCMS DataProcessing 8. Data Processing & Quantification LCMS->DataProcessing

Caption: Workflow for this compound analysis in tissue.

Logical Relationship of Method Validation Parameters

G cluster_performance Performance Characteristics Method Validated Analytical Method Accuracy Accuracy (% Bias) Method->Accuracy ensures Precision Precision (%CV) Method->Precision ensures Sensitivity Sensitivity (LLOQ, LOD) Method->Sensitivity defines Linearity Linearity (Range, r²) Method->Linearity defines Specificity Specificity Method->Specificity ensures Recovery Recovery Method->Recovery evaluates

Caption: Key parameters for analytical method validation.

Conclusion

The protocols and data presented here provide a comprehensive framework for the quantification of this compound in tissue samples. While based on established methods for similar triazole antifungals, it is crucial to perform a full method validation for this compound in the specific tissue matrix of interest to ensure the reliability and accuracy of the results. This will involve the experimental determination of optimal extraction conditions, chromatographic separation, and mass spectrometric parameters for this compound and a suitable internal standard.

References

Troubleshooting & Optimization

Technical Support Center: Strategies to Overcome Acquired Azole Resistance in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The antifungal agent "Pramiconazole" was a developmental triazole that was never brought to market.[1][2][3] This guide will focus on the broader class of azole antifungals, to which this compound belongs, and address strategies to overcome acquired resistance to these agents in fungi. The principles and strategies discussed are widely applicable to research on various azole drugs.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to azole antifungals in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of our test azole against our fungal strains. What are the likely mechanisms of this acquired resistance?

A1: Acquired resistance to azole antifungals in fungi is a multi-faceted issue, primarily driven by three key mechanisms:

  • Target Enzyme Modification: Mutations in the ERG11 (or CYP51A) gene, which encodes the target enzyme lanosterol 14α-demethylase, are a common cause of resistance.[4][5][6][7] These mutations can reduce the binding affinity of azole drugs to the enzyme, rendering them less effective.

  • Overexpression of Efflux Pumps: Fungal cells can actively transport azole drugs out of the cell, reducing the intracellular drug concentration to sub-therapeutic levels. This is primarily mediated by the overexpression of ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p).[4][8][9][10]

  • Alterations in the Ergosterol Biosynthesis Pathway: Changes in the expression or function of other enzymes in the ergosterol biosynthesis pathway can compensate for the inhibition of Erg11p by azoles.[5][11][12][13]

Q2: How can we experimentally confirm the mechanism of resistance in our fungal isolates?

A2: To elucidate the resistance mechanism, a combination of phenotypic and genotypic assays is recommended:

  • Gene Sequencing: Sequence the ERG11 gene to identify potential point mutations.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of efflux pump genes (CDR1, CDR2, MDR1) and the ERG11 gene. A significant upregulation in resistant isolates compared to susceptible controls is a strong indicator of this resistance mechanism.

  • Sterol Analysis: Analyze the sterol composition of the fungal cell membrane using gas chromatography-mass spectrometry (GC-MS). An altered sterol profile in resistant strains can indicate changes in the ergosterol biosynthesis pathway.

Q3: What are the primary strategies to overcome acquired azole resistance in a laboratory setting?

A3: Several strategies can be employed to overcome azole resistance in your experiments:

  • Combination Therapy: Combining the azole with another compound can restore its efficacy. Promising combinations include:

    • Other Antifungal Agents: Using azoles in combination with other classes of antifungals, such as polyenes (e.g., Amphotericin B) or echinocandins, can have synergistic effects.

    • Efflux Pump Inhibitors: While not yet clinically widespread, research into compounds that inhibit the function of efflux pumps is ongoing.

    • Calcineurin Inhibitors: Immunosuppressants like cyclosporine A and tacrolimus have been shown to act synergistically with azoles.

    • Statins: These cholesterol-lowering drugs can interfere with the fungal cell membrane and have shown synergistic activity with azoles.[11][14]

  • Development of Novel Azoles: Research is ongoing to develop new azole derivatives that can evade existing resistance mechanisms.

Troubleshooting Guides

Problem: My azole-resistant fungal strain shows no mutations in the ERG11 gene.

Possible Cause Troubleshooting Step
Efflux pump overexpression Perform qRT-PCR to quantify the expression of CDR1, CDR2, and MDR1 genes. Compare the expression levels to a susceptible control strain.
Alterations in the ergosterol biosynthesis pathway Conduct a sterol analysis using GC-MS to compare the sterol profiles of the resistant and a susceptible strain.
Upregulation of ERG11 Even without mutations, the overexpression of the target enzyme can lead to resistance. Check ERG11 expression levels via qRT-PCR.

Problem: qRT-PCR results show high variability in efflux pump gene expression.

Possible Cause Troubleshooting Step
RNA degradation Ensure proper RNA extraction and handling techniques. Use an RNA integrity number (RIN) to assess RNA quality.
Primer inefficiency Validate your qRT-PCR primers for efficiency and specificity.
Inappropriate reference genes Use multiple validated housekeeping genes for normalization to ensure accurate relative quantification.

Data Presentation

Table 1: Example of Azole MIC Shift in Resistant Candida albicans Strains

Strain Fluconazole MIC (µg/mL) Voriconazole MIC (µg/mL) Reference
Susceptible Control0.25 - 10.015 - 0.06[15]
Resistant Isolate 1161[15]
Resistant Isolate 2644[15]
Resistant Isolate 3≥ 25616[15]

Table 2: Example of Efflux Pump Gene Overexpression in Azole-Resistant Candida albicans

Strain Relative CDR1 Fold Change Relative MDR1 Fold Change Reference
Resistant Isolate A4.52.1[2]
Resistant Isolate B10.21.5[2]
Resistant Isolate C8.715.3[2]

Table 3: Example of Synergistic Activity of Fluconazole in Combination with Other Compounds against Resistant Candida albicans

Compound Fluconazole MIC (µg/mL) Alone Fluconazole MIC (µg/mL) in Combination Fold Reduction in MIC Reference
Atorvastatin1644[8]
Fluvastatin>648>8[14]
Cyclosporine A32216[16]

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution (Based on CLSI M27)

This protocol is a condensed version for research purposes and should be adapted based on the specific fungus and azole being tested. For clinical applications, refer to the full CLSI M27 document.[7][9][17][18]

Materials:

  • Sterile 96-well microtiter plates

  • RPMI 1640 medium buffered with MOPS

  • Antifungal stock solution

  • Fungal inoculum

  • Spectrophotometer

Procedure:

  • Prepare Antifungal Dilutions: Serially dilute the azole stock solution in RPMI 1640 medium in the 96-well plate to achieve a range of final concentrations.

  • Prepare Fungal Inoculum: Culture the fungal isolate on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculate Plates: Dilute the fungal suspension in RPMI 1640 and add to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol provides a general workflow for analyzing the expression of efflux pump genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Validated primers for target genes (CDR1, MDR1) and housekeeping genes

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from your fungal isolates (both resistant and susceptible strains) grown under defined conditions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

  • Run qPCR: Perform the qPCR reaction using a thermal cycler with an appropriate program.

  • Data Analysis: Analyze the amplification data. The relative quantification of gene expression can be calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of housekeeping genes.[1][5][10][19]

Protocol 3: Sterol Extraction and Analysis by GC-MS

This protocol outlines the general steps for analyzing the sterol profile of fungal cells.[3][6][12]

Materials:

  • Fungal cell pellet

  • Saponification solution (e.g., alcoholic potassium hydroxide)

  • Organic solvent (e.g., n-heptane or petroleum ether)

  • Derivatization agent (e.g., BSTFA)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Saponification: Resuspend the fungal cell pellet in the saponification solution and heat to hydrolyze sterol esters.

  • Extraction: Extract the non-saponifiable lipids (including sterols) with an organic solvent.

  • Drying and Derivatization: Evaporate the solvent and derivatize the sterols to make them more volatile for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The different sterols will be separated based on their retention times and identified by their mass spectra.

  • Data Analysis: Compare the sterol profiles of resistant and susceptible strains to identify any significant differences.

Visualizations

ResistanceMechanisms cluster_azole Azole Antifungal cluster_fungus Fungal Cell cluster_resistance Resistance Mechanisms Azole Azole Erg11 Erg11 (Target Enzyme) Azole->Erg11 Inhibits Ergosterol Ergosterol Biosynthesis Erg11->Ergosterol Catalyzes EffluxPump Efflux Pumps (e.g., CDR1, MDR1) EffluxPump->Azole Expels Drug CellMembrane Cell Membrane Integrity Ergosterol->CellMembrane Maintains Erg11Mutation ERG11 Mutation Erg11Mutation->Erg11 Alters Target PumpOverexpression Efflux Pump Overexpression PumpOverexpression->EffluxPump Increases Pumps PathwayAlteration Pathway Alteration PathwayAlteration->Ergosterol Bypasses Inhibition OvercomingResistance cluster_problem Problem cluster_strategies Strategies cluster_combo_options Combination Options ResistantFungus Azole-Resistant Fungus CombinationTx Combination Therapy ResistantFungus->CombinationTx Address with NovelAzoles Novel Azole Development ResistantFungus->NovelAzoles Address with OtherAntifungals Other Antifungals CombinationTx->OtherAntifungals CalcineurinInhibitors Calcineurin Inhibitors CombinationTx->CalcineurinInhibitors Statins Statins CombinationTx->Statins ExperimentalWorkflow Start Start: Observe Azole Resistance MIC_Testing 1. Antifungal Susceptibility Testing (MIC) Start->MIC_Testing Hypothesize 2. Hypothesize Resistance Mechanism MIC_Testing->Hypothesize Gene_Sequencing 3a. ERG11 Sequencing Hypothesize->Gene_Sequencing qRT_PCR 3b. qRT-PCR for Efflux Pumps/ERG11 Hypothesize->qRT_PCR Sterol_Analysis 3c. GC-MS Sterol Analysis Hypothesize->Sterol_Analysis Analyze_Data 4. Analyze Data & Identify Mechanism Gene_Sequencing->Analyze_Data qRT_PCR->Analyze_Data Sterol_Analysis->Analyze_Data Test_Strategies 5. Test Overcoming Strategies (e.g., Combination Therapy) Analyze_Data->Test_Strategies End End: Evaluate Efficacy of Strategy Test_Strategies->End

References

Technical Support Center: Pramiconazole Dosage Optimization in Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pramiconazole in animal infection models. The information is designed to assist scientists and drug development professionals in optimizing experimental design and interpreting results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a triazole antifungal agent. Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, this compound disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to increased cell permeability and ultimately, fungal cell death.[1][2][3][4]

Q2: What are the recommended starting oral dosages for this compound in animal models?

A2: Based on published preclinical studies, effective oral dosages of this compound in rodent models of dermatophytosis and vulvovaginal candidiasis range from 5 mg/kg to 10 mg/kg, administered once daily.[5] At these dosages, this compound has demonstrated superior or comparable efficacy to other antifungals like itraconazole and terbinafine.[5]

Q3: What vehicle should be used for oral administration of this compound in animal studies?

A3: In published in vivo studies, this compound has been formulated in polyethylene glycol 200 (PEG200) for oral (PO) dosing.[5]

Q4: Is there any pharmacokinetic data available for this compound in animal models?

A4: Publicly available, detailed pharmacokinetic data such as Cmax, Tmax, and AUC for this compound in animal models is limited. Preclinical studies have noted that it is rapidly absorbed and has a long half-life, which supports once-daily dosing.[1] For researchers investigating the pharmacokinetics of novel triazoles, it is common to measure plasma concentrations at various time points post-administration to determine these key parameters. As a reference, studies on other triazoles like voriconazole in animal models have established the area under the curve to minimum inhibitory concentration ratio (AUC/MIC) as a critical predictor of efficacy.[6]

Q5: What are the known adverse effects of this compound in animals?

A5: Preclinical studies have reported that this compound is generally well-tolerated in animal models at therapeutic doses.[1] However, specific dose-limiting toxicities or a detailed adverse effect profile for this compound in animals are not extensively documented in publicly available literature. As with other azole antifungals, it is advisable to monitor for general signs of toxicity, such as changes in weight, behavior, and food/water intake, as well as potential hepatotoxicity with long-term administration.[1]

Troubleshooting Guides

Issue 1: Sub-optimal Efficacy or Lack of Response
Potential Cause Troubleshooting Steps
Inadequate Drug Exposure - Verify the accuracy of dose calculations and administration volume.- Ensure the this compound formulation in PEG200 is homogenous and stable.- Consider performing a pilot pharmacokinetic study to determine if adequate plasma concentrations are being achieved. As a benchmark, many triazoles require a free-drug 24-hour AUC/MIC ratio of 20 to 25 for efficacy.[6]
Fungal Strain Resistance - Confirm the in vitro susceptibility of the fungal strain to this compound using standardized methods (e.g., CLSI broth microdilution) to determine the Minimum Inhibitory Concentration (MIC).- If the MIC is high, consider using a different fungal isolate or a higher dose of this compound, while carefully monitoring for any adverse effects.
Issues with the Animal Model - For Dermatophytosis Models: Ensure proper skin preparation (shaving and light scarification) to facilitate infection.[5] Verify the inoculum concentration and viability. In some cases, the severity of the infection can be strain-dependent.[7]- For Vaginal Candidiasis Models: Confirm the establishment of a pseudoestrus state through hormonal treatment, as this is crucial for sustained infection.[8][9] Ensure the viability and concentration of the Candida albicans inoculum.
Issue 2: Variability in Experimental Results
Potential Cause Troubleshooting Steps
Inconsistent Dosing - Use precise administration techniques (e.g., oral gavage) to ensure each animal receives the full intended dose.- Prepare fresh drug formulations regularly to avoid degradation.
Biological Variation in Animals - Ensure animals are age- and weight-matched at the start of the study.- House animals under standardized conditions (temperature, light cycle, diet) to minimize environmental stressors.
Subjective Scoring of Lesions - Utilize a standardized, blinded scoring system for clinical evaluation of lesions to minimize observer bias.[5][7]- Supplement clinical scores with quantitative mycological endpoints, such as fungal burden in tissues (CFU/gram).
Issue 3: Adverse Events or Toxicity
Potential Cause Troubleshooting Steps
Dose-Related Toxicity - Although this compound is reported to be well-tolerated, if signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur) are observed, consider a dose de-escalation study.- For long-term studies, monitor liver enzymes as hepatotoxicity can be a class effect of azole antifungals.[1]
Complications from the Infection Model - In Dermatophytosis Models: Secondary bacterial infections can occur at the site of the fungal lesion.[10] Monitor for signs of purulent discharge or severe inflammation and consult with a veterinarian about appropriate supportive care.- In Vaginal Candidiasis Models: Ensure that the hormonal treatment is well-tolerated and that the infection does not lead to systemic complications.

Data Presentation

Table 1: In Vivo Efficacy of Oral this compound in a Guinea Pig Model of Microsporum canis Dermatophytosis
Treatment GroupDosage (Oral, once daily for 5 days)Mean Lesion Score (Day 11 post-infection)
Vehicle Control (PEG200)N/A~3.5
This compound 10 mg/kg ~0.2
Itraconazole10 mg/kg~2.0
Terbinafine10 mg/kg~2.5
Data synthesized from graphical representations in de Wit et al., 2010.[5]
Table 2: In Vivo Efficacy of Oral this compound in a Rat Model of Candida albicans Vaginitis
Treatment GroupDosage (Oral, once daily)Area Under the Curve (AUC) of Fungal BurdenP-value vs. Itraconazole
Vehicle Control (PEG200)N/A~12.0N/A
This compound 5 mg/kg ~2.0 0.021
Itraconazole5 mg/kg~6.0N/A
This compound 10 mg/kg ~1.0 Not Significantly Different
Itraconazole10 mg/kg~1.5N/A
Data synthesized from graphical representations in de Wit et al., 2010.[5]

Experimental Protocols

Protocol 1: Microsporum canis Dermatophytosis Model in Guinea Pigs
  • Animal Model: Female Hartley guinea pigs.

  • Infection:

    • Anesthetize the animals.

    • Shave an area on the dorsum.

    • Lightly scarify the shaved skin with a sterile steel brush.

    • Apply a 100 µl inoculum of M. canis (e.g., strain B68128) at a concentration of 10⁶ CFU/ml to the scarified area.[5]

  • Treatment:

    • Begin oral administration of this compound (formulated in PEG200) approximately 2 hours before infection.

    • Continue once-daily oral gavage for the duration of the treatment period (e.g., 5 days).[5]

  • Efficacy Assessment:

    • Evaluate skin lesions every 3-4 days.

    • Use a lesion scoring system that incorporates both the size and severity of the lesion (e.g., scaling, inflammation, ulceration).[5][7]

Protocol 2: Candida albicans Vaginitis Model in Rats
  • Animal Model: Female Wistar rats.

  • Hormonal Treatment:

    • To induce a pseudoestrus state, which is necessary for sustained infection, administer estradiol benzoate. In some protocols, ovariectomized rats are used.[9]

    • A typical regimen involves subcutaneous injections of estradiol benzoate and progesterone on days -3, 2, and 7 relative to infection.[5]

  • Infection:

    • Intravaginally inoculate the rats with a suspension of C. albicans (e.g., strain B2630) at a concentration of 10⁷ CFU.[5]

  • Treatment:

    • Administer this compound orally via gavage, typically once daily.

  • Efficacy Assessment:

    • At specified time points (e.g., days 4, 9, and 14 post-infection), take vaginal swabs to determine the fungal burden (CFU counts).[5]

    • The total infection burden can be represented as the Area Under the Curve (AUC) of the CFU counts over time.[5]

Visualizations

Signaling Pathway: Mechanism of Action of Triazole Antifungals

Triazole_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Disruption Disruption of Cell Membrane Integrity This compound This compound (Triazole Antifungal) This compound->Enzyme Inhibition Enzyme->Ergosterol Enzyme->Disruption Ergosterol Depletion

Caption: Mechanism of this compound via inhibition of Lanosterol 14α-demethylase.

Experimental Workflow: Dermatophytosis Model

Dermatophytosis_Workflow Start Animal Acclimatization (Female Guinea Pigs) Infection Dorsal Shaving & Scarification Start->Infection Inoculation Topical Application of M. canis Inoculum Infection->Inoculation Treatment Oral Administration (this compound in PEG200) Inoculation->Treatment Daily Dosing Evaluation Clinical Scoring of Lesions (Blinded Assessment) Treatment->Evaluation Periodic Endpoint Data Analysis (Comparison of Lesion Scores) Evaluation->Endpoint

Caption: Workflow for the guinea pig dermatophytosis model.

References

Troubleshooting common issues in the HPLC analysis of Pramiconazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Pramiconazole. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: While a specific monograph for this compound may not be universally established, a good starting point based on methods for other triazole antifungals, such as Voriconazole, would be a reversed-phase HPLC (RP-HPLC) method.[1][2][3][4][5][6] Key parameters are summarized in the table below.

ParameterTypical Value/Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 3.5) and an organic modifier (e.g., acetonitrile). A common starting ratio is 60:40 (aqueous:organic).[1][2]
Flow Rate 1.0 mL/min[1][5]
Detection UV at approximately 256 nm or 262 nm[1][2][5]
Injection Volume 20 µL
Temperature Ambient or controlled at 25-30°C

Disclaimer: These parameters are based on methods for structurally similar compounds and may require optimization for this compound.

Q2: How should I prepare my this compound sample for HPLC analysis?

A2: For bulk drug substance, dissolve the sample in a solvent compatible with the mobile phase, such as methanol or a mixture of the mobile phase itself. For formulations like creams or ointments, a sample clean-up procedure such as solid-phase extraction (SPE) may be necessary to remove excipients that could interfere with the analysis. A simple protein precipitation step using methanol or perchloric acid can be employed for plasma samples.[1]

Q3: What are forced degradation studies and why are they important for this compound analysis?

A3: Forced degradation, or stress testing, is the process of subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to produce degradation products.[5][7][8][9] This is crucial for developing a stability-indicating HPLC method, which is a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, ensuring the safety and efficacy of the drug product.[7][8]

Troubleshooting Common HPLC Issues for this compound Analysis

Issue 1: Peak Fronting

Question: My this compound peak is exhibiting fronting (a leading edge that is less steep than the tailing edge). What are the possible causes and how can I fix it?

Answer: Peak fronting can lead to inaccurate quantification.[10] The common causes and troubleshooting steps are outlined below.

Troubleshooting Guide: Peak Fronting

Potential CauseRecommended Action
Sample Overload Dilute the sample or reduce the injection volume.[10]
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or the same strength as the mobile phase.[10]
Column Collapse This can occur with highly aqueous mobile phases. Flush the column with a strong solvent like 100% acetonitrile. If the problem persists, the column may be damaged and need replacement.
Poorly Packed Column If the issue is persistent with new samples and different methods, the column itself may be the problem. Try a new column.

Troubleshooting Workflow: Peak Fronting

PeakFronting start Peak Fronting Observed overload Sample Overload? start->overload solvent Incompatible Solvent? overload->solvent No dilute Dilute Sample or Reduce Injection Volume overload->dilute Yes column_issue Column Issue? solvent->column_issue No change_solvent Dissolve Sample in Mobile Phase solvent->change_solvent Yes flush_column Flush with Strong Solvent column_issue->flush_column end_good Problem Resolved dilute->end_good change_solvent->end_good replace_column Replace Column flush_column->replace_column If persists replace_column->end_good

A flowchart for troubleshooting peak fronting in HPLC analysis.

Issue 2: Peak Tailing

Question: My this compound peak is tailing (the trailing half of the peak is broader than the front half). What could be causing this and how do I resolve it?

Answer: Peak tailing is a common issue that can affect resolution and integration. Below are the likely causes and solutions.

Troubleshooting Guide: Peak Tailing

Potential CauseRecommended Action
Secondary Interactions This compound, being a basic compound, can interact with acidic silanol groups on the silica packing. Try lowering the mobile phase pH or adding a competing base like triethylamine (TEA) to the mobile phase.
Column Contamination Adsorbed sample components can cause tailing. Flush the column with a strong solvent. Using a guard column can help prevent this.
Column Void A void at the head of the column can cause peak distortion. This is often accompanied by a drop in backpressure. The column may need to be replaced.
Excessive Dead Volume Ensure all fittings and tubing between the injector and detector are properly connected and have minimal length and internal diameter.

Troubleshooting Workflow: Peak Tailing

PeakTailing start Peak Tailing Observed secondary_int Secondary Interactions? start->secondary_int contamination Column Contamination? secondary_int->contamination No adjust_ph Lower Mobile Phase pH or Add Competing Base secondary_int->adjust_ph Yes column_void Column Void? contamination->column_void No flush_column Flush Column with Strong Solvent contamination->flush_column Yes dead_volume Excessive Dead Volume? column_void->dead_volume No replace_column Replace Column column_void->replace_column Yes check_fittings Check and Optimize Fittings and Tubing dead_volume->check_fittings end_good Problem Resolved adjust_ph->end_good flush_column->end_good replace_column->end_good check_fittings->end_good

A flowchart for troubleshooting peak tailing in HPLC analysis.

Issue 3: Baseline Noise

Question: I'm observing a noisy baseline in my chromatogram. What are the common sources of this noise and how can I get a stable baseline?

Answer: A noisy baseline can interfere with the detection and quantification of low-level analytes. The potential causes and their solutions are detailed below.

Troubleshooting Guide: Baseline Noise

Potential CauseRecommended Action
Air Bubbles in the System Degas the mobile phase using sonication, vacuum filtration, or an inline degasser. Purge the pump to remove any trapped bubbles.
Pump Issues Fluctuations in pump pressure can cause a noisy baseline. Check for leaks in the pump seals and ensure check valves are functioning correctly.
Contaminated Mobile Phase or Column Use high-purity HPLC-grade solvents and reagents. If the column is contaminated, flush it with a strong solvent.
Detector Lamp Failing An aging detector lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary.

BaselineNoise start Noisy Baseline air_bubbles Air Bubbles? start->air_bubbles pump_issues Pump Issues? air_bubbles->pump_issues No degas_purge Degas Mobile Phase and Purge Pump air_bubbles->degas_purge Yes contamination Contamination? pump_issues->contamination No check_pump Check Pump Seals and Check Valves pump_issues->check_pump Yes detector_lamp Detector Lamp Failing? contamination->detector_lamp No use_hplc_grade Use HPLC-Grade Solvents and Flush Column contamination->use_hplc_grade Yes replace_lamp Replace Detector Lamp detector_lamp->replace_lamp end_good Problem Resolved degas_purge->end_good check_pump->end_good use_hplc_grade->end_good replace_lamp->end_good

A flowchart for troubleshooting retention time shifts in HPLC analysis.

References

Identification and characterization of Pramiconazole degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Pramiconazole degradation products.

FAQs & Troubleshooting Guides

General Knowledge

Q1: What is this compound and what is its known stability profile?

A1: this compound is a triazole antifungal agent that was under development for the treatment of fungal infections.[1][2] Its primary mechanism of action is the inhibition of fungal cytochrome P450-dependent 14α-sterol demethylase, which is crucial for ergosterol biosynthesis, a vital component of fungal cell membranes.[3] While specific public data on the comprehensive degradation profile of this compound is limited, studies on its metabolism suggest it is relatively slow.[4] Like other triazole antifungals, it is likely susceptible to degradation under stress conditions such as hydrolysis (acidic and basic), oxidation, and photolysis.

Q2: Are there any known metabolites of this compound?

A2: In vitro and in vivo studies have been conducted to investigate the metabolism of this compound. Research indicates a slow metabolism, and studies on serum samples from human volunteers did not detect the presence of any active metabolites.[4]

Forced Degradation Studies

Q3: How should I design a forced degradation study for this compound?

A3: A comprehensive forced degradation study for this compound should be designed to explore its intrinsic stability and identify potential degradation products. Based on common practices for other triazole antifungals like Voriconazole and Ketoconazole, the study should include exposure to the following stress conditions as recommended by the International Conference on Harmonization (ICH) guidelines.[5][6][7]

Experimental Protocol: Forced Degradation of this compound

  • Objective: To generate potential degradation products of this compound under various stress conditions.

  • Materials:

    • This compound reference standard

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • High-purity water

    • Acetonitrile (ACN) or other suitable organic solvent

    • pH meter

    • Thermostatic oven

    • Photostability chamber

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[6]

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the mixture at 60°C for a specified period (e.g., 2 hours).[5] Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: To another aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat the mixture at 60°C for a shorter duration (e.g., 30 minutes), as triazoles can be more susceptible to base-catalyzed degradation.[5] Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the reaction for a suitable time (e.g., 24 hours).[5]

    • Thermal Degradation: Expose a solid sample of this compound to dry heat in a thermostatic oven at a temperature such as 60°C for 24 hours.[5] Dissolve the stressed sample in a suitable solvent for analysis.

    • Photolytic Degradation: Expose a solution of this compound (and a solid sample in parallel) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[5]

    • Control Samples: Prepare control samples (unstressed) by diluting the stock solution with the same solvent and subjecting them to the same conditions without the stressor.

    • Analysis: Analyze all stressed and control samples using a suitable stability-indicating analytical method, typically RP-HPLC with UV detection or LC-MS.

Q4: I am not observing any degradation of this compound under the recommended stress conditions. What should I do?

A4: If this compound appears to be stable under the initial stress conditions, it is necessary to employ more stringent conditions to induce degradation. The goal is to achieve a target degradation of 5-20%.[6]

Troubleshooting Steps:

  • Increase Stressor Concentration: For acid and base hydrolysis, you can incrementally increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or higher).

  • Increase Temperature: The temperature of the thermal, acid, and base stress conditions can be raised (e.g., to 80°C). However, be cautious as excessively harsh conditions can lead to secondary degradation, complicating the degradation pathway analysis.

  • Extend Exposure Time: Increase the duration of exposure to the stressor. It is advisable to analyze samples at intermediate time points to monitor the progression of degradation.

  • Modify the Solvent System: The choice of co-solvent can influence degradation kinetics. If the drug is not fully solubilized, degradation may be limited. Ensure complete dissolution.

Q5: My this compound sample is showing excessive degradation (>50%) very quickly. How can I control the degradation?

A5: Excessive degradation can make it difficult to identify the primary degradation products. The key is to moderate the stress conditions.

Troubleshooting Steps:

  • Decrease Stressor Concentration: Use a lower concentration of acid, base, or oxidizing agent.

  • Lower the Temperature: Perform the stress studies at a lower temperature (e.g., room temperature or 40°C).

  • Reduce Exposure Time: Collect samples at earlier time points to capture the initial degradation products before they degrade further.

Analytical Method Development

Q6: What is the best analytical technique to separate and identify this compound and its degradation products?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating the parent drug from its degradation products.[3][5] For identification and characterization, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[8]

Typical RP-HPLC Method Parameters for Triazole Antifungals:

ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)
Elution Mode Gradient or isocratic
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 256 nm for Voriconazole)[5]
Column Temperature Ambient or controlled (e.g., 30°C)

Q7: I am having trouble resolving the degradation product peaks from the main this compound peak in my HPLC chromatogram. What can I do?

A7: Co-elution of peaks is a common challenge in stability-indicating method development.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. Sometimes, switching from one organic solvent to another can significantly alter selectivity.

    • pH of Aqueous Phase: Adjusting the pH of the mobile phase can change the ionization state of this compound and its degradation products, leading to changes in retention and improved separation.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, try a different type of HPLC column (e.g., a different C18 column from another manufacturer, a C8 column, or a phenyl-hexyl column).

  • Modify the Gradient Profile: If using a gradient method, adjust the slope of the gradient to improve the resolution of closely eluting peaks.

  • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Optimizing the column temperature can also affect selectivity.

Characterization of Degradation Products

Q8: How can I determine the structure of the unknown degradation products I have detected?

A8: Structural elucidation of degradation products requires a combination of analytical techniques.

Workflow for Structural Elucidation:

G A Stressed Sample Analysis by LC-MS B Determine Molecular Weight of Degradants A->B C Propose Elemental Composition B->C D LC-MS/MS for Fragmentation Pattern C->D E Propose Putative Structures D->E F Isolate Degradant (Prep-HPLC/SFC) E->F If necessary H Confirm Structure E->H If sufficient data G NMR Spectroscopy (1H, 13C, 2D) F->G G->H

Workflow for Degradation Product Elucidation

Experimental Protocol: LC-MS/MS Analysis

  • Objective: To obtain molecular weight and fragmentation data for unknown degradation products.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Methodology:

    • Inject the stressed sample into the optimized HPLC system.

    • Acquire mass spectra in both positive and negative ion modes to determine the optimal ionization for this compound and its degradants.

    • Perform a full scan experiment to determine the accurate mass of the parent drug and any degradation product peaks.

    • Perform tandem MS (MS/MS) experiments on the precursor ions of the degradation products to obtain fragmentation patterns.

    • Analyze the fragmentation data to identify characteristic losses and fragments that can help in elucidating the structure of the degradation products.

Data Summary

While specific quantitative data for this compound degradation is not publicly available, the following table provides a template for summarizing forced degradation results, based on typical outcomes for similar triazole compounds.

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical)

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (RRT)
Acid Hydrolysis (0.1 M HCl, 60°C, 2h) 12.520.85
Base Hydrolysis (0.1 M NaOH, 60°C, 30min) 18.230.78, 0.92
Oxidation (3% H₂O₂, RT, 24h) 9.811.15
Thermal (60°C, 24h) 2.10-
Photolytic (ICH Q1B) 5.510.95

Visualizations

Logical Workflow for Stability-Indicating Method Development

G cluster_0 Method Development cluster_1 Method Validation (ICH) A Initial Method Scouting (Column, Mobile Phase) B Forced Degradation Studies A->B C Inject Stressed Samples B->C D Check for Peak Purity & Resolution C->D E Is Resolution > 2? D->E F Optimize Method (Gradient, pH, Temp) E->F No G Finalized Method E->G Yes F->C H Specificity G->H I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L

Stability-Indicating HPLC Method Development Workflow

References

Validation & Comparative

Pramiconazole vs. Ketoconazole: A Comparative Analysis of Antifungal Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal potency of pramiconazole and ketoconazole, drawing upon available preclinical and clinical data. This compound, a triazole antifungal, was under development for the treatment of fungal infections, while ketoconazole, an imidazole derivative, has been a long-standing therapeutic option. This document summarizes their mechanisms of action, in vitro activity against various fungal pathogens, and in vivo efficacy based on experimental studies.

Mechanism of Action: Targeting Fungal Ergosterol Synthesis

Both this compound and ketoconazole exert their antifungal effects by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] They specifically target the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme crucial for the conversion of lanosterol to ergosterol.[3][4][5] The disruption of ergosterol production leads to increased cell membrane permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth or cell death.[6] While both belong to the azole class, this compound is a triazole, and ketoconazole is an imidazole.

cluster_fungal_cell Fungal Cell cluster_inhibition Inhibition by Azole Antifungals Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Cytochrome P450 enzyme) InhibitedEnzyme Inhibited Lanosterol 14α-demethylase FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane Incorporation This compound This compound This compound->InhibitedEnzyme Ketoconazole Ketoconazole Ketoconazole->InhibitedEnzyme DisruptedMembrane Disrupted Fungal Cell Membrane (Increased Permeability, Cell Death) InhibitedEnzyme->DisruptedMembrane Leads to

Figure 1. Mechanism of action of this compound and ketoconazole.

In Vitro Antifungal Potency

In vitro studies have demonstrated that this compound exhibits potent antifungal activity against a broad spectrum of yeasts and dermatophytes, with potency comparable or superior to ketoconazole in some instances.[6][7]

Table 1: In Vitro Activity (IC50, µM) of this compound Against Various Fungal Species

Fungal SpeciesThis compound IC50 (µM)
Yeasts
Candida albicans0.04 - 1.83
Dermatophytes
Microsporum canis0.15 - 1.34
Trichophyton spp.0.15 - 1.34
Data sourced from in vitro profiling studies.[8]

Table 2: In Vitro Activity (MIC, µg/mL) of Ketoconazole Against Various Fungal Species

Fungal SpeciesKetoconazole MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Yeasts
Candida albicans≤0.03 - >160.251
Candida tropicalis--0.248
Dermatophytes
Trichophyton rubrum0.03 - 20.1250.5
Trichophyton mentagrophytes0.03 - 20.1250.5
Microsporum canis0.03 - 10.1250.5
Epidermophyton floccosum0.03 - 0.250.060.125
MIC values are compiled from multiple studies and may vary based on testing methodology.

Experimental Protocols: In Vitro Susceptibility Testing

The in vitro activity of both this compound and ketoconazole is typically determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.[9]

Key Steps in Broth Microdilution Assay:

  • Fungal Isolate Preparation: Fungal strains are cultured on appropriate agar media (e.g., Sabouraud Dextrose Agar) to obtain pure colonies.

  • Inoculum Suspension: A standardized inoculum suspension is prepared to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL) in RPMI 1640 medium.

  • Antifungal Agent Dilution: The antifungal agents are serially diluted in microtiter plates to achieve a range of concentrations.

  • Incubation: The microtiter plates containing the fungal inoculum and antifungal dilutions are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours).

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control. For some antifungals and fungi, a visual reading of growth inhibition is performed, while for others, a spectrophotometric reading may be used.

cluster_workflow Broth Microdilution Experimental Workflow A Fungal Culture (e.g., Sabouraud Dextrose Agar) B Prepare Inoculum Suspension (Standardized Concentration) A->B D Inoculate Microtiter Plate with Fungal Suspension B->D C Serial Dilution of This compound & Ketoconazole in Microtiter Plate C->D E Incubate at Controlled Temperature and Time D->E F Read Results (Visually or Spectrophotometrically) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Figure 2. Experimental workflow for in vitro antifungal susceptibility testing.

In Vivo Efficacy

Preclinical animal models of dermatophytosis have been instrumental in evaluating the in vivo potency of this compound and ketoconazole.

This compound: In a guinea pig model of Microsporum canis dermatophytosis, both oral and topical formulations of this compound demonstrated superior efficacy compared to itraconazole and terbinafine.[7] In a rat model of Candida albicans vulvovaginitis, oral this compound was also found to be highly effective.[8]

Ketoconazole: Ketoconazole has a long history of use and has demonstrated efficacy in various animal models of fungal infections. It is effective in the oral treatment of skin dermatophytosis in guinea pigs and vaginal candidiasis in rats.[4][9] In a dog with Trichophyton mentagrophytes infection, oral administration of ketoconazole resulted in successful treatment.[10] Topical application of 2% ketoconazole cream has also been shown to be effective in treating dermatophytosis in cats.[11]

Table 3: Summary of In Vivo Efficacy in Animal Models

AntifungalAnimal ModelFungal PathogenKey Findings
This compound Guinea Pig (Dermatophytosis)Microsporum canisSuperior efficacy compared to itraconazole and terbinafine (oral and topical).[7]
Rat (Vulvovaginitis)Candida albicansHighly effective with oral administration.[8]
Ketoconazole Guinea Pig (Dermatophytosis)DermatophytesOrally active in treating skin infections.[4][9]
Rat (Vaginal Candidiasis)Candida albicansOrally active in treating vaginal infections.[9]
Dog (Dermatophytosis)Trichophyton mentagrophytesSuccessful treatment with oral administration.[10]
Cat (Dermatophytosis)Microsporum canisEffective with topical 2% cream.[11]

Experimental Protocols: In Vivo Dermatophytosis Model (Guinea Pig)

A common animal model for evaluating antifungal efficacy against dermatophytes involves the following steps:

  • Animal Preparation: A specific area on the back of the guinea pigs is shaved to expose the skin.

  • Infection: The shaved area is abraded, and a suspension of fungal spores (e.g., Microsporum canis) is applied to induce infection.

  • Treatment: After a set period to allow the infection to establish, treatment with the test antifungal (e.g., this compound or ketoconazole) is initiated. This can be administered orally or topically.

  • Evaluation: The severity of the skin lesions is scored at regular intervals based on erythema, scaling, and crusting. Mycological evaluation, including microscopic examination and fungal culture of skin scrapings, is also performed to determine the clearance of the fungal infection.

cluster_workflow In Vivo Dermatophytosis Model Workflow (Guinea Pig) A Shave and Abrade Guinea Pig Skin B Inoculate with Dermatophyte Spores (e.g., M. canis) A->B C Allow Infection to Establish B->C D Administer Treatment (Oral or Topical This compound/Ketoconazole) C->D E Clinical Scoring of Lesions (Erythema, Scaling, Crusting) D->E F Mycological Evaluation (Microscopy and Culture) D->F G Assess Treatment Efficacy E->G F->G

Figure 3. Workflow of an in vivo dermatophytosis model in guinea pigs.

Conclusion

Both this compound and ketoconazole are effective antifungal agents that target the ergosterol biosynthesis pathway. Preclinical data suggests that this compound possesses potent in vitro and in vivo activity against a range of dermatophytes and yeasts, with some studies indicating similar or superior potency to ketoconazole and other established antifungals. However, it is important to note that the clinical development of this compound was suspended, and therefore, comprehensive clinical comparative data against ketoconazole is limited. Ketoconazole remains a clinically utilized antifungal, although its systemic use has been curtailed in some regions due to potential side effects. The data presented in this guide provides a valuable resource for researchers and drug development professionals in the field of antifungal therapy.

References

A Comparative In Vitro Analysis of Pramiconazole and Itraconazole

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the in vitro antifungal properties of Pramiconazole and the established comparator, Itraconazole. This document synthesizes available preclinical data, presenting a side-by-side comparison of their efficacy against various fungal pathogens and detailing the experimental methodologies employed.

Introduction

This compound is a triazole antifungal agent that, like other drugs in its class, functions by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. This disruption leads to increased cell permeability and ultimately, fungal cell death.[1] Developed by Barrier Therapeutics, this compound showed promise in preclinical studies, exhibiting similar or even superior antifungal activity compared to established treatments like ketoconazole and itraconazole.[1] Despite promising early-phase clinical trials, its development was suspended. Itraconazole, a widely used triazole antifungal, serves as a crucial benchmark for evaluating the potential of new antifungal candidates. This guide provides a detailed comparative overview of the in vitro activity of this compound and itraconazole based on available scientific literature.

Mechanism of Action: Inhibition of Ergosterol Synthesis

Both this compound and itraconazole share a common mechanism of action characteristic of triazole antifungals. They target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol. By disrupting this pathway, both drugs deplete ergosterol in the fungal cell membrane and cause an accumulation of toxic methylated sterols, leading to impaired membrane function, inhibition of fungal growth, and cell death.

Mechanism of Action of Triazole Antifungals cluster_0 Fungal Cell cluster_1 Drug Action Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential component Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Triazoles This compound & Itraconazole Triazoles->Lanosterol_14a_demethylase Inhibition

Figure 1: Mechanism of action of this compound and Itraconazole.

In Vitro Efficacy: A Head-to-Head Comparison

Preclinical studies have demonstrated that this compound possesses potent in vitro activity against a range of dermatophytes and yeasts. The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and itraconazole against various fungal species, as reported in a key comparative study.[2] Lower IC50 values are indicative of greater potency.

Table 1: Comparative In Vitro Activity Against Candida Species

Fungal StrainThis compound IC50 (µM)Itraconazole IC50 (µM)
Candida albicans ATCC 900280.040.12
Candida albicans B26301.830.98
Candida glabrata B58380.450.65
Candida krusei B58360.390.55
Candida parapsilosis B58340.080.15

Table 2: Comparative In Vitro Activity Against Dermatophytes

Fungal StrainThis compound IC50 (µM)Itraconazole IC50 (µM)
Microsporum canis B43010.150.25
Trichophyton mentagrophytes B42980.220.35
Trichophyton rubrum B42990.340.48
Trichophyton quinckeanum B43001.341.55

The data indicates that this compound generally exhibits lower IC50 values compared to itraconazole against the tested strains of Candida, Microsporum, and Trichophyton, suggesting a higher in vitro potency.[2] It is important to note that this compound did not show significant activity against other filamentous molds and zygomycetes (IC50 > 64 µM).[2]

Experimental Protocols

The in vitro susceptibility data presented was obtained using standardized methodologies, which are crucial for the reproducibility and comparison of results.

Antifungal Susceptibility Testing of Yeasts

The in vitro activity against Candida species was likely determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) in document M27-A or similar broth microdilution methods.

Workflow for Antifungal Susceptibility Testing of Yeasts Start Start Yeast_Culture Prepare standardized yeast inoculum Start->Yeast_Culture Inoculation Inoculate microtiter plates with yeast and drug dilutions Yeast_Culture->Inoculation Drug_Dilution Perform serial dilutions of antifungal agents Drug_Dilution->Inoculation Incubation Incubate plates at 35°C for 24-48 hours Inoculation->Incubation Reading Determine MIC/IC50 by visual or spectrophotometric reading Incubation->Reading End End Reading->End

Figure 2: Experimental workflow for yeast antifungal susceptibility testing.

Key Methodological Points:

  • Medium: RPMI 1640 medium is the standard for these assays.

  • Inoculum Preparation: Yeast suspensions are prepared and standardized spectrophotometrically to a specific cell density.

  • Drug Dilutions: The antifungal agents are serially diluted in the microtiter plates.

  • Incubation: Plates are incubated at 35°C for 24 to 48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) or IC50 is determined as the lowest concentration of the drug that causes a significant reduction in fungal growth compared to a drug-free control.

Antifungal Susceptibility Testing of Dermatophytes

For filamentous fungi like dermatophytes, methodologies are adapted from the CLSI M38-P guidelines.

Key Methodological Points:

  • Inoculum Preparation: Spore suspensions are created from mature fungal cultures and the density is adjusted.

  • Incubation: Incubation times for dermatophytes are typically longer than for yeasts, often requiring several days, and the temperature may be lower (e.g., 28-30°C) to promote optimal growth.

  • Endpoint Reading: The determination of growth inhibition is performed visually.

Conclusion

The available in vitro data suggests that this compound is a potent triazole antifungal with comparable or superior activity to itraconazole against common yeasts and dermatophytes.[1][2] Its mechanism of action is consistent with other members of the triazole class. While the clinical development of this compound has been halted, the preclinical data serves as a valuable reference for the ongoing research and development of new antifungal agents. The presented data and experimental protocols provide a foundation for researchers to understand the comparative in vitro profile of this compound and to design future studies in the field of antifungal drug discovery.

References

Pramiconazole: Evaluating a Potential Alternative for Fluconazole-Resistant Candida Infections

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The rise of antifungal resistance, particularly to first-line agents like fluconazole, presents a significant challenge in the management of invasive candidiasis. This guide provides a comparative overview of pramiconazole, a triazole antifungal, and its potential efficacy against Candida species, including a discussion of its relevance in the context of fluconazole-resistant strains. While the clinical development of this compound was suspended, the existing preclinical data offers valuable insights for researchers exploring novel antifungal strategies.

In Vitro Susceptibility Data

This compound has demonstrated potent in vitro activity against a range of Candida species. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound against various Candida isolates. For a comprehensive comparison, a second table details the in vitro activity of voriconazole, another triazole antifungal, against both fluconazole-susceptible and fluconazole-resistant Candida strains. This juxtaposition provides a framework for evaluating the potential of azoles with similar mechanisms of action against resistant pathogens.

Table 1: In Vitro Activity of this compound against Candida Species

Candida SpeciesIC50 (µM) Range
Candida spp.0.04 - 1.83[1]

Table 2: Comparative In Vitro Activity of Voriconazole against Fluconazole-Susceptible and -Resistant Candida Isolates

Candida SpeciesFluconazole SusceptibilityVoriconazole MIC Range (mg/L)Voriconazole MIC50 (mg/L)Voriconazole MIC90 (mg/L)
C. albicans (n=24)Susceptible & Resistant0.03 - 160.030.5
C. tropicalis (n=17)Susceptible & Resistant0.03 - 160.032
C. glabrata (n=12)Susceptible & Resistant0.03 - 0.50.1250.5
C. parapsilosis (n=8)Susceptible & Resistant0.015 - 0.060.030.03
C. krusei (n=3)Resistant0.25 - 0.50.250.5
C. lusitaniae (n=3)Susceptible & Resistant0.03 - 0.1250.060.125

Data for voriconazole adapted from a study on 67 blood isolates of Candida spp. with a wide range of fluconazole MICs.[2][3]

Mechanisms of Fluconazole Resistance in Candida

Understanding the mechanisms of fluconazole resistance is crucial for the development of new therapeutic agents. Resistance in Candida species is multifactorial and typically involves one or more of the following: alterations in the drug target enzyme, increased drug efflux, and modifications of the ergosterol biosynthesis pathway.[4]

Fluconazole_Resistance_Mechanisms cluster_0 Fungal Cell cluster_1 Resistance Mechanisms Erg11p (Target Enzyme) Erg11p (Target Enzyme) Ergosterol Ergosterol Erg11p (Target Enzyme)->Ergosterol Produces Cell_Membrane Cell Membrane Integrity Ergosterol->Cell_Membrane Integrates into MDR1 MDR1 Tac1 Tac1 CDR1/2 CDR1/2 Tac1->CDR1/2 Regulates Mrr1 Mrr1 Mrr1->MDR1 Regulates ERG11_Mutation ERG11 gene mutation (Altered Erg11p) ERG11_Mutation->Erg11p (Target Enzyme) Reduces drug binding ERG11_Overexpression ERG11 overexpression (Increased Erg11p) ERG11_Overexpression->Erg11p (Target Enzyme) Increases target amount Efflux_Overexpression Efflux pump overexpression Efflux_Overexpression->MDR1 Efflux_Overexpression->CDR1/2 Upc2 Upc2 Upc2->ERG11_Overexpression Regulates Fluconazole_in Fluconazole_in Fluconazole_in->MDR1 Expelled Fluconazole_in->CDR1/2 Expelled Fluconazole_out Fluconazole Fluconazole_out->Fluconazole_in Enters cell

Caption: Key mechanisms of fluconazole resistance in Candida.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M27)

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents is crucial for reproducible research. The Clinical and Laboratory Standards Institute (CLSI) M27 standard provides such a protocol.[5][6][7][8]

1. Inoculum Preparation:

  • Candida isolates are cultured on Sabouraud dextrose agar for 24-48 hours.

  • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI-1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

2. Antifungal Agent Preparation:

  • This compound and fluconazole are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

3. Incubation:

  • The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control well.

In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis

Animal models are essential for evaluating the in vivo efficacy of new antifungal candidates. The murine model of disseminated candidiasis is a well-established and widely used model.[9][10]

1. Immunosuppression (Optional but common for establishing robust infection):

  • Mice (e.g., BALB/c or ICR strains) are immunosuppressed using agents like cyclophosphamide or corticosteroids.[9]

2. Infection:

  • Mice are infected intravenously with a standardized inoculum of the Candida strain (either fluconazole-susceptible or -resistant).

3. Treatment:

  • Treatment with this compound, fluconazole (as a comparator), or a vehicle control is initiated at a specified time post-infection. The drug can be administered via various routes (e.g., oral, intraperitoneal, or subcutaneous).

4. Endpoint Evaluation:

  • Survival: Animals are monitored daily, and survival rates are recorded.

  • Fungal Burden: At the end of the study, organs (typically kidneys, as they are a primary target) are harvested, homogenized, and plated to determine the fungal load (CFU/gram of tissue).[9]

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Inoculum Prepare Candida Inoculum Incubate_vitro Inoculate and Incubate (35°C, 24-48h) Inoculum->Incubate_vitro Plates Prepare Drug Dilution Plates (this compound vs. Fluconazole) Plates->Incubate_vitro MIC Determine MIC (≥50% growth inhibition) Incubate_vitro->MIC Infect Intravenous Infection (Fluconazole-Resistant Candida) Immunosuppress Immunosuppress Mice (e.g., Cyclophosphamide) Immunosuppress->Infect Treat Administer Treatment (this compound, Fluconazole, Vehicle) Infect->Treat Evaluate Evaluate Endpoints Treat->Evaluate Survival Survival Analysis Evaluate->Survival Burden Kidney Fungal Burden (CFU/g) Evaluate->Burden

Caption: Experimental workflow for antifungal efficacy testing.

Conclusion

The available preclinical data suggests that this compound is a potent inhibitor of Candida species in vitro.[1] Its broad-spectrum activity against various yeasts indicates that it could have been a promising candidate for the treatment of candidiasis. However, a significant gap in the publicly available data is the lack of specific studies evaluating its effectiveness against well-characterized fluconazole-resistant strains of Candida.

For researchers in antifungal drug development, the case of this compound underscores the importance of early and comprehensive evaluation against resistant isolates. The methodologies and comparative data presented here, including those for voriconazole, provide a robust framework for assessing the potential of new antifungal agents to address the critical unmet need for therapies effective against drug-resistant Candida. Further investigation into compounds with similar structures or mechanisms of action to this compound may yet yield a viable alternative for these challenging infections.

References

Pramiconazole vs. Terbinafine: A Preclinical Showdown in Dermatomycosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antifungal drug development, two contenders, pramiconazole and terbinafine, have been evaluated in preclinical models of dermatomycosis, offering valuable insights for researchers and drug development professionals. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.

At a Glance: Key Performance Metrics

A direct comparison in preclinical settings reveals nuances in the antifungal activity of this compound, a triazole antifungal, and terbinafine, an allylamine. While both demonstrate potent efficacy, their performance varies depending on the fungal species and the model system employed.

Parameter This compound Terbinafine Fungal Species Source
In Vitro Efficacy (IC50 in µM)
0.35 ± 0.140.07 ± 0.05Trichophyton rubrum[1]
0.33 ± 0.260.14 ± 0.09Trichophyton rubrum[1]
0.15 ± 0.160.06 ± 0.04Trichophyton mentagrophytes[1]
0.19 ± 0.190.03 ± 0.02Microsporum canis[1]
In Vivo Efficacy (Guinea Pig Model with M. canis) Superior to terbinafine Effective, but less so than this compound in this model Microsporum canis[1][2]
Oral Administration (10 mg/kg)Showed a more significant reduction in lesion scores compared to terbinafine.Demonstrated a reduction in lesion scores.[1]
Topical Administration (1% cream)Resulted in a more pronounced decrease in lesion scores versus terbinafine.Showed efficacy in reducing lesion scores.[1]

Delving into the Mechanisms of Action

This compound and terbinafine target the same critical pathway for fungal survival—ergosterol biosynthesis—but at different enzymatic steps. This distinction in their mechanism of action underlies their antifungal properties.

This compound, as a triazole, inhibits the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting this process, this compound leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising cell membrane integrity and inhibiting fungal growth.[3][4]

Terbinafine, an allylamine, acts earlier in the pathway by inhibiting squalene epoxidase.[5] This enzyme catalyzes the conversion of squalene to squalene epoxide, a precursor to lanosterol. The inhibition of squalene epoxidase results in a deficiency of ergosterol and a toxic accumulation of intracellular squalene, which disrupts cell membrane function and leads to fungal cell death.

Antifungal_Mechanisms cluster_this compound This compound (Triazole) cluster_Terbinafine Terbinafine (Allylamine) This compound This compound Lanosterol_14a_demethylase Lanosterol_14a_demethylase This compound->Lanosterol_14a_demethylase Inhibits Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Blocks Conversion Lanosterol_14a_demethylase->Ergosterol Product Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Essential Component Lanosterol Lanosterol Lanosterol->Lanosterol_14a_demethylase Substrate Terbinafine Terbinafine Squalene_epoxidase Squalene_epoxidase Terbinafine->Squalene_epoxidase Inhibits Squalene_epoxidase->Lanosterol Blocks Conversion Squalene_epoxidase->Lanosterol Product Squalene Squalene Squalene->Squalene_epoxidase Substrate

Figure 1: Comparative Mechanisms of Action

Experimental Protocols: A Closer Look

The preclinical data presented is primarily derived from a well-established guinea pig model of dermatomycosis. Understanding the methodology is crucial for interpreting the results.

In Vitro Susceptibility Testing
  • Fungal Isolates: Strains of Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum canis were utilized.

  • Methodology: The 50% inhibitory concentrations (IC50s) were determined using a broth microdilution method. Fungal isolates were exposed to serial dilutions of this compound and terbinafine.

  • Endpoint: The IC50 was defined as the lowest drug concentration that resulted in a 50% reduction in fungal growth compared to a drug-free control.

In Vivo Guinea Pig Model of Dermatomycosis
  • Animal Model: Female guinea pigs were used for the study.

  • Infection: The dorsum of each guinea pig was shaved and abraded. A suspension of Microsporum canis was then applied to the scarified area to induce infection.[1]

  • Treatment Regimens:

    • Oral Administration: Animals received a daily oral dose of 10 mg/kg of either this compound or terbinafine.

    • Topical Administration: A 1% cream formulation of each drug was applied to the infected area.

  • Evaluation: The severity of the skin lesions was scored at regular intervals to assess the efficacy of the treatments.

Guinea_Pig_Model_Workflow cluster_Preparation Animal Preparation & Infection cluster_Treatment Treatment Groups cluster_Evaluation Efficacy Evaluation Shaving Shave Dorsum Abrasion Abrade Skin Shaving->Abrasion Inoculation Inoculate with Microsporum canis Abrasion->Inoculation Oral_this compound Oral this compound (10 mg/kg) Inoculation->Oral_this compound Topical_this compound Topical this compound (1% Cream) Inoculation->Topical_this compound Oral_Terbinafine Oral Terbinafine (10 mg/kg) Inoculation->Oral_Terbinafine Topical_Terbinafine Topical Terbinafine (1% Cream) Inoculation->Topical_Terbinafine Control Vehicle Control Inoculation->Control Lesion_Scoring Regular Lesion Scoring Oral_this compound->Lesion_Scoring Topical_this compound->Lesion_Scoring Oral_Terbinafine->Lesion_Scoring Topical_Terbinafine->Lesion_Scoring Control->Lesion_Scoring

Figure 2: Guinea Pig Dermatomycosis Model Workflow

Concluding Remarks

The preclinical evidence suggests that both this compound and terbinafine are potent antifungal agents against dermatophytes. In the Microsporum canis guinea pig model, this compound demonstrated superior efficacy to terbinafine when administered both orally and topically.[1][2] In vitro data indicates that terbinafine may have a lower IC50 against Trichophyton rubrum compared to this compound.[1]

These findings underscore the importance of considering the specific fungal pathogen and the route of administration when evaluating antifungal therapies. Further research and clinical trials are necessary to fully elucidate the comparative efficacy of these two agents in human dermatomycoses. The development of this compound was suspended, and its future remains uncertain.[3][4]

References

Investigating Cross-Resistance Between Pramiconazole and Other Triazole Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mechanisms of cross-resistance between triazole antifungals, with a focus on the implications for the investigational drug Pramiconazole. Due to the suspension of this compound's development, direct comparative data against resistant fungal isolates are limited. However, based on its mechanism of action as a triazole, its susceptibility is predicted to be affected by the same resistance pathways that impact other members of its class. This guide summarizes the available data for established triazoles against resistant strains, details the experimental protocols required to assess cross-resistance, and visualizes the key resistance pathways.

Introduction to this compound and Triazole Antifungals

This compound is a triazole antifungal agent that, like other drugs in its class, functions by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 or CYP51A gene.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.[1][2] Preclinical studies demonstrated that this compound exhibited antifungal activity that was comparable or superior to ketoconazole and itraconazole against a broad spectrum of fungi.[1]

Triazole antifungals are a cornerstone in the treatment of fungal infections, but their efficacy is threatened by the emergence of resistance. Cross-resistance, where resistance to one triazole confers resistance to others, is a significant clinical challenge.[3] This phenomenon is primarily driven by modifications in the drug's target enzyme or by the active removal of the drug from the cell.

Mechanisms of Triazole Cross-Resistance

The two primary mechanisms responsible for triazole cross-resistance are:

  • Alterations in the Target Enzyme (CYP51A/Erg11p): Mutations in the cyp51A gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme.[2][4] These changes can reduce the binding affinity of triazole drugs to the enzyme, thereby diminishing their inhibitory effect.[5] Certain mutations, such as the TR34/L98H combination in Aspergillus fumigatus, are well-known to confer resistance to multiple triazoles.[6][7]

  • Overexpression of Efflux Pumps: Fungal cells can actively transport antifungal agents out of the cell using efflux pumps, which are membrane proteins belonging to the ATP-binding cassette (ABC) transporter and Major Facilitator Superfamily (MFS) superfamilies.[3][8] Overexpression of the genes encoding these pumps, such as CDR1, CDR2, and MDR1 in Candida albicans, leads to a decreased intracellular concentration of the drug, rendering it less effective.[9][10] This mechanism often results in resistance to multiple structurally related drugs.

Comparative Antifungal Susceptibility Data

While specific data for this compound against resistant strains is not available, the following tables summarize the minimum inhibitory concentrations (MICs) for other triazoles against wild-type and resistant isolates of Aspergillus fumigatus and Candida species. These data illustrate the impact of known resistance mechanisms on the efficacy of commonly used triazoles.

Table 1: Comparative MICs (μg/mL) of Triazoles against Aspergillus fumigatus Isolates with and without cyp51A Alterations

Antifungal AgentWild-Type Isolates (MIC Range)Isolates with TR34/L98H Mutation (MIC Range)
Itraconazole0.12 - 1>8
Voriconazole0.25 - 12 - >8
Posaconazole0.06 - 0.250.5 - >8
Isavuconazole0.5 - 22 - 8

Data compiled from multiple sources.[4][7][11]

Table 2: Comparative MICs (μg/mL) of Triazoles against Candida albicans Isolates with Varying Efflux Pump Expression

Antifungal AgentLow Efflux Pump Expression (MIC Range)High Efflux Pump Expression (MIC Range)
Fluconazole0.25 - 216 - >64
Itraconazole0.03 - 0.251 - >16
Voriconazole0.015 - 0.1250.5 - 8

Data compiled from multiple sources.[12][13]

Experimental Protocols

To investigate the cross-resistance of this compound or any new triazole antifungal, the following standardized experimental protocols are recommended.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3 / EUCAST E.DEF 7.3.2)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate.

1. Preparation of Antifungal Stock Solutions:

  • This compound and other triazoles are dissolved in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 1600 μg/mL).
  • Serial twofold dilutions are prepared in RPMI 1640 medium.

2. Inoculum Preparation:

  • Fungal isolates are cultured on Sabouraud dextrose agar for 24-48 hours.
  • A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
  • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL.

3. Microdilution Plate Preparation:

  • 100 μL of each antifungal dilution is added to the wells of a 96-well microtiter plate.
  • 100 μL of the fungal inoculum is added to each well.
  • A growth control (inoculum without drug) and a sterility control (medium without inoculum) are included.

4. Incubation:

  • The plates are incubated at 35°C for 24-48 hours.

5. MIC Determination:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Gene Sequencing for Resistance Mutations

To identify mutations associated with resistance, the cyp51A gene is sequenced.

1. DNA Extraction:

  • Genomic DNA is extracted from the fungal isolates.

2. PCR Amplification:

  • The cyp51A gene is amplified using specific primers.

3. DNA Sequencing:

  • The amplified PCR product is sequenced.

4. Sequence Analysis:

  • The obtained sequence is compared to the wild-type cyp51A sequence to identify any mutations.

Gene Expression Analysis of Efflux Pumps

To quantify the expression of efflux pump genes, quantitative real-time PCR (qRT-PCR) is used.

1. RNA Extraction:

  • Total RNA is extracted from fungal isolates grown in the presence and absence of the antifungal agent.

2. cDNA Synthesis:

  • The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

3. qRT-PCR:

  • qRT-PCR is performed using primers specific for the efflux pump genes (CDR1, CDR2, MDR1) and a housekeeping gene for normalization.

4. Data Analysis:

  • The relative expression of the efflux pump genes is calculated to determine if they are overexpressed in resistant isolates.

Visualizing Resistance Pathways and Workflows

Triazole_Resistance_Pathway cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Triazole Triazole Antifungal CYP51A Lanosterol 14α-demethylase (CYP51A/Erg11p) Triazole->CYP51A Inhibition Efflux_Pump Efflux Pump (e.g., CDR1, MDR1) Triazole->Efflux_Pump Efflux Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol_Pathway->CYP51A Ergosterol Ergosterol CYP51A->Ergosterol Cell_Membrane Cell Membrane Integrity Ergosterol->Cell_Membrane CYP51A_Mutation cyp51A Gene Mutation CYP51A_Mutation->CYP51A Alters Target

Caption: Signaling pathway of triazole action and resistance.

Experimental_Workflow cluster_susceptibility Antifungal Susceptibility Testing cluster_molecular Molecular Analysis of Resistance Start Fungal Isolate MIC Broth Microdilution (CLSI/EUCAST) Start->MIC DNA_Extraction DNA Extraction Start->DNA_Extraction RNA_Extraction RNA Extraction Start->RNA_Extraction Result Determine MIC MIC->Result Mutation_Analysis Mutation Analysis Result->Mutation_Analysis Correlate Phenotype with Genotype Expression_Analysis Gene Expression Analysis Result->Expression_Analysis Correlate Phenotype with Genotype PCR PCR Amplification of cyp51A DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Sequencing->Mutation_Analysis qRT_PCR qRT-PCR for Efflux Pumps RNA_Extraction->qRT_PCR qRT_PCR->Expression_Analysis

Caption: Workflow for investigating triazole cross-resistance.

Conclusion

While direct comparative data on this compound cross-resistance is not currently available, the established mechanisms of triazole resistance provide a strong predictive framework for its potential performance against resistant fungal strains. The primary drivers of cross-resistance, cyp51A mutations and efflux pump overexpression, are known to affect the entire class of triazole antifungals. Therefore, it is highly probable that this compound's efficacy would be compromised in isolates harboring these resistance mechanisms. The experimental protocols detailed in this guide provide a robust methodology for any future investigations into the cross-resistance profile of this compound or other novel triazole agents, which is essential for determining their potential clinical utility in an era of growing antifungal resistance.

References

Pramiconazole Early-Phase Clinical Data: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison of Pramiconazole's Early Clinical Performance Against Standard Antifungal Therapies

This compound, a novel triazole antifungal agent, demonstrated promising activity in early-phase clinical trials for the treatment of various superficial fungal infections. Despite the eventual suspension of its development, an analysis of the available Phase 1 and Phase 2 data provides valuable insights for researchers and drug development professionals in the antifungal space. This guide offers a comparative overview of this compound's performance against established alternative treatments, supported by available experimental data and methodologies.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

This compound, like other triazole antifungals, exerts its effect by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By disrupting ergosterol production, this compound leads to a cascade of events that compromise the fungal cell membrane's structure and function, ultimately inhibiting fungal growth.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Enzyme 14α-demethylase Lanosterol->Enzyme Inhibited by Ergosterol Ergosterol This compound This compound (Triazole Antifungal) This compound->Enzyme Enzyme->Ergosterol Catalyzes conversion to

Ergosterol Biosynthesis Pathway and this compound's Site of Action.

Comparative Efficacy: this compound vs. Standard of Care

Early clinical trials evaluated the efficacy of oral this compound across a range of superficial fungal infections. The following tables summarize the available quantitative data from these studies and compare it with the performance of standard-of-care treatments.

Onychomycosis

A Phase 2a proof-of-concept study assessed the efficacy of 200 mg of this compound administered once weekly for 12 weeks in patients with toenail onychomycosis.[1]

Table 1: Efficacy of this compound in Onychomycosis

OutcomeTimepointThis compound (200 mg weekly)
Marked Clinical ImprovementWeek 16Statistically significant (p=0.001)[1]
Mycological & Clinical Cure3 Months Post-Treatment31% (4 of 13 patients)[1]

Table 2: Efficacy of Alternative Oral Therapies for Onychomycosis

DrugDosageMycological Cure RateClinical Cure Rate
Terbinafine250 mg/day for 12 weeks70%[2]38%[2]
Itraconazole200 mg/day for 12 weeks54% (fingernail), 61% (toenail)[2]14% (fingernail), 47% (toenail)[2]
Itraconazole (pulse therapy)400 mg/day for 1 week/month for 3 months68.4% (toenail)[2]89.0% (toenail)[2]
Tinea Pedis

Two exploratory Phase 2a trials evaluated the efficacy of 200 mg of this compound daily for three or five consecutive days in patients with tinea pedis.[3]

Table 3: Efficacy of this compound in Tinea Pedis (Day 28)

OutcomeCohort I (3 days treatment)Cohort II (5 days treatment)
Negative Microscopy (KOH)60%[3]70%[3]
Negative Culture50%[3]70%[3]
Clinical Cure90%[3]90%[3]

Table 4: Efficacy of Alternative Topical Therapies for Tinea Pedis

DrugDosageMycological Cure Rate
Terbinafine 1% creamOnce daily for 2 weeks81% (at week 6)[4]
Terbinafine 1% film-forming solutionSingle application86% (at week 6)[5]
Tinea Cruris/Corporis

The same exploratory Phase 2a trials also assessed the efficacy of oral this compound in patients with tinea cruris or tinea corporis.[3]

Table 5: Efficacy of this compound in Tinea Cruris/Corporis (Day 28)

OutcomeCohort I (3 days treatment)Cohort II (5 days treatment)
Negative Microscopy (KOH)44%[3]89%[3]
Negative Culture44%[3]67%[3]
Clinical Cure78%[3]100%[3]

Table 6: Efficacy of Alternative Topical Therapies for Tinea Cruris

DrugDosageEfficacy Measure
Clotrimazole 1% creamTwice daily for 4 weeksSignificant improvement in erythema, scaling, and itching[6]
Butenafine 1% creamTwice daily for 2 weeksSignificant improvement in erythema, scaling, and itching[6]
Pityriasis Versicolor

A Phase 2, double-blind, placebo-controlled, dose-finding study evaluated five different dosing regimens of this compound for three consecutive days in 147 patients with pityriasis versicolor.[7]

Table 7: Efficacy of this compound in Pityriasis Versicolor

DosageOutcome
200 mg or 400 mg onceStatistically significant (P < .001) dose-dependent effect compared to placebo[7]
200 mg once daily for 2 or 3 daysIdentified as the most effective treatment regimens in the study[7]

Table 8: Efficacy of Alternative Oral Therapies for Pityriasis Versicolor

DrugDosageMycological Cure RateClinical Cure Rate
Fluconazole300 mg once weekly for 2 weeks77.5% (at week 4)[8]75% (at week 4)[8]
Fluconazole400 mg single dose92% (at 8 weeks)[9]100% (at 8 weeks)[9]
Itraconazole1000 mg single dose56.6% (at 4 weeks)[10]-

Safety and Tolerability

Across the early-phase trials, oral this compound was generally reported to be well-tolerated. In the dose-finding study for pityriasis versicolor, there were no serious, treatment-related adverse events reported.[7] Similarly, in the onychomycosis trial, the drug was described as well-tolerated with no reports of drug-related serious adverse events.[1] The studies in tinea pedis and tinea cruris/corporis reported a few non-serious adverse events, including nocturnal hyperhidrosis, mild dyspepsia, and mild nausea, all of which resolved by the end of the study.[3] Detailed pharmacokinetic data from Phase 1 trials, including parameters like Cmax, Tmax, AUC, and half-life, are not publicly available, which limits a full comparative analysis of its safety profile.

Experimental Protocols

While detailed, study-specific protocols for the this compound trials are not available, the general methodologies employed in antifungal clinical trials for these indications are well-established.

Mycological Assessment

The primary endpoint for efficacy in most antifungal trials is mycological cure. This is typically determined by two methods:

  • Direct Microscopy (KOH Wet Mount): A sample of infected tissue (e.g., skin scraping, nail clipping) is treated with a potassium hydroxide (KOH) solution to dissolve host cells, allowing for the microscopic visualization of fungal elements (hyphae and spores).

  • Fungal Culture: The collected sample is inoculated onto a specialized growth medium (e.g., Sabouraud's dextrose agar) and incubated under controlled conditions to allow for the growth and subsequent identification of the causative fungal pathogen. A negative culture indicates the absence of viable fungal organisms.

Mycological_Assessment_Workflow Patient Patient with Suspected Fungal Infection Sample Sample Collection (Skin Scraping, Nail Clipping) Patient->Sample KOH Direct Microscopy (KOH Wet Mount) Sample->KOH Culture Fungal Culture Sample->Culture KOH_Result Presence/Absence of Fungal Elements KOH->KOH_Result Culture_Result Positive/Negative for Fungal Growth Culture->Culture_Result Mycological_Cure Mycological Cure (Negative KOH and Culture) KOH_Result->Mycological_Cure Culture_Result->Mycological_Cure

General Workflow for Mycological Assessment in Antifungal Clinical Trials.
Clinical Assessment

Clinical efficacy is evaluated through various measures, including:

  • Investigator's Global Assessment (IGA): A physician's overall assessment of the clinical signs and symptoms of the infection, often using a standardized scoring system.

  • Symptom Scores: Quantitative scoring of specific signs and symptoms such as erythema (redness), scaling, and pruritus (itching).

  • Percentage of Nail Involvement: In onychomycosis trials, the extent of the nail plate affected by the fungus is measured and tracked over time.

  • Clinical Cure: Defined as the complete resolution of all clinical signs and symptoms of the infection.

Conclusion

The available early-phase clinical trial data for this compound suggested it was a promising oral antifungal agent with a broad spectrum of activity against common dermatophytes and yeasts. Its efficacy in treating onychomycosis, tinea pedis, tinea cruris/corporis, and pityriasis versicolor was demonstrated in Phase 2a studies. When compared to standard-of-care treatments, the preliminary data for this compound showed comparable or promising results, particularly given the shorter treatment durations in some of the tinea studies. However, the lack of publicly available, detailed quantitative data, especially from Phase 1 pharmacokinetic and comprehensive safety studies, precludes a definitive comparative analysis. The information presented in this guide, compiled from the available literature, serves as a valuable reference for researchers and developers working on the next generation of antifungal therapies.

References

Benchmarking Pramiconazole's in vitro activity against novel antifungal agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antifungal therapeutics is continuously evolving, with novel agents emerging to address the challenges of drug resistance and to broaden the spectrum of treatable mycoses. This guide provides a comparative overview of the in vitro activity of pramiconazole, a triazole antifungal, against a selection of novel antifungal agents currently in advanced stages of development. The data presented is compiled from various studies and is intended to offer a benchmark for researchers engaged in the discovery and development of new antifungal therapies.

Executive Summary

This compound, a triazole antifungal, demonstrates potent in vitro activity against a range of yeasts and dermatophytes. Its mechanism of action, like other azoles, involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This guide benchmarks this compound's activity against several novel antifungal agents with diverse mechanisms of action, including the echinocandin rezafungin, the triterpenoid ibrexafungerp, the orotomide olorofim, the first-in-class Gwt1 inhibitor fosmanogepix (via its active moiety manogepix), and the next-generation tetrazole oteseconazole.

While direct head-to-head comparative studies are limited, this guide synthesizes available in vitro susceptibility data to provide a comparative perspective. It is important to note that variations in experimental methodologies, such as different endpoints (IC50 vs. MIC/MEC) and testing standards (CLSI vs. EUCAST), may influence the comparability of the data. The information presented herein should be considered in this context.

Data Presentation: In Vitro Susceptibility Data

The following tables summarize the in vitro activity of this compound and novel antifungal agents against key fungal pathogens. Data is presented as 50% inhibitory concentration (IC50), minimum inhibitory concentration (MIC), or minimum effective concentration (MEC) in µg/mL.

Table 1: In Vitro Activity against Candida Species

Antifungal AgentMechanism of ActionC. albicansC. glabrataC. parapsilosisC. tropicalisC. krusei
This compound Ergosterol Biosynthesis Inhibitor0.04 - >1.83 (IC50)[1]----
Rezafungin (1,3)-β-D-glucan Synthase Inhibitor0.03/0.06 (MIC50/90)[2]0.06/0.12 (MIC50/90)[2]1/2 (MIC50/90)[2]0.03/0.06 (MIC50/90)[2]0.03/0.06 (MIC50/90)[2]
Ibrexafungerp (1,3)-β-D-glucan Synthase Inhibitor0.016-0.5 (MIC range)--0.06 - ≥8 (MIC range)0.125-1 (MIC range)
Manogepix (active moiety of Fosmanogepix) Gwt1 Inhibitor0.008–0.06 (MIC90)[3]0.06–0.12 (MIC90)[3]0.015–0.06 (MIC90)[3]0.03–0.06 (MIC90)[3]≥ 0.5 (MIC90)[3]
Oteseconazole Ergosterol Biosynthesis Inhibitor0.25 (MIC90)[4]4 (MIC90)[4]---

Table 2: In Vitro Activity against Aspergillus Species

Antifungal AgentMechanism of ActionA. fumigatusA. flavus
This compound Ergosterol Biosynthesis Inhibitor>64 (IC50)[1]>64 (IC50)[1]
Rezafungin (1,3)-β-D-glucan Synthase Inhibitor0.116 (GM MEC)[5]0.110 (GM MEC)[5]
Ibrexafungerp (1,3)-β-D-glucan Synthase Inhibitor0.040 (GM MEC)[6]-
Manogepix (active moiety of Fosmanogepix) Gwt1 Inhibitor0.015-0.06 (MEC90)[3]-
Olorofim Dihydroorotate Dehydrogenase Inhibitor0.016 (Modal MIC)[7]0.016 (Modal MIC)[7]

Table 3: In Vitro Activity against Dermatophytes

Antifungal AgentMechanism of ActionTrichophyton spp.Microsporum spp.
This compound Ergosterol Biosynthesis Inhibitor0.15 - 1.34 (IC50)[1]0.15 - 1.34 (IC50)[1]
Oteseconazole Ergosterol Biosynthesis InhibitorPotency similar to itraconazole[8]-

Table 4: In Vitro Activity against Other Medically Important Molds

Antifungal AgentMechanism of ActionScedosporium spp.Lomentospora prolificans
Olorofim Dihydroorotate Dehydrogenase Inhibitor0.06 (Modal MIC)[9]0.06 (Modal MIC)[9]
Manogepix (active moiety of Fosmanogepix) Gwt1 InhibitorActive[10]Active[10]

Mechanisms of Action of Novel Antifungal Agents

A defining feature of the novel antifungal agents is their diverse range of cellular targets, offering potential advantages against resistant strains and a broader spectrum of activity.

  • This compound and Oteseconazole (Azoles/Tetrazole): These agents inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11] Disruption of ergosterol synthesis leads to a dysfunctional cell membrane and inhibits fungal growth.[11]

  • Rezafungin and Ibrexafungerp (Echinocandin and Triterpenoid): Both rezafungin and ibrexafungerp target (1,3)-β-D-glucan synthase, an enzyme crucial for the synthesis of β-D-glucan, a key structural component of the fungal cell wall.[11][12] Inhibition of this enzyme compromises cell wall integrity, leading to osmotic instability and cell death.[12]

  • Olorofim (Orotomide): Olorofim possesses a novel mechanism of action, inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH).[9] This enzyme is critical for the de novo biosynthesis of pyrimidines, which are essential for DNA, RNA, and cell wall biosynthesis.[9]

  • Fosmanogepix (active moiety Manogepix): Manogepix, the active form of the prodrug fosmanogepix, is a first-in-class inhibitor of the fungal enzyme Gwt1.[10] Gwt1 is involved in the early stages of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, which is necessary for anchoring many proteins to the fungal cell wall.[10]

Experimental Protocols

The in vitro susceptibility data presented in this guide were generated using standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are designed to ensure reproducibility and comparability of results across different laboratories.

Broth Microdilution Method (CLSI M38-A2 and EUCAST E.Def 9.4)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against filamentous fungi.[13][14]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar media to obtain pure colonies. A suspension of conidia or sporangiospores is prepared in sterile saline or water and adjusted to a specific concentration using a spectrophotometer or hemocytometer.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in a liquid medium, typically RPMI-1640, in microtiter plates.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agents.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).[15]

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For some drug-fungus combinations, particularly with echinocandins against molds, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.

Mandatory Visualizations

Antifungal_Mechanisms cluster_CellWall Fungal Cell Wall cluster_CellMembrane Fungal Cell Membrane cluster_Nucleus Nucleus cluster_ER Endoplasmic Reticulum Glucan_Synthase (1,3)-β-D-glucan Synthase Beta_Glucan β-D-glucan Glucan_Synthase->Beta_Glucan Synthesis Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Conversion CYP51 Lanosterol 14α-demethylase (CYP51) CYP51->Lanosterol Pyrimidine_Biosynthesis Pyrimidine Biosynthesis DHODH Dihydroorotate Dehydrogenase (DHODH) DHODH->Pyrimidine_Biosynthesis Gwt1 Gwt1 GPI_Anchor GPI Anchor Biosynthesis Gwt1->GPI_Anchor Rezafungin Rezafungin Rezafungin->Glucan_Synthase Ibrexafungerp Ibrexafungerp Ibrexafungerp->Glucan_Synthase This compound This compound This compound->CYP51 Oteseconazole Oteseconazole Oteseconazole->CYP51 Olorofim Olorofim Olorofim->DHODH Manogepix Manogepix Manogepix->Gwt1

Caption: Mechanisms of action of this compound and novel antifungal agents.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Fungal Isolate Culture B Prepare Standardized Inoculum A->B D Inoculate Microtiter Plates B->D C Prepare Serial Dilutions of Antifungal Agents C->D E Incubate at Controlled Temperature D->E F Read Plates Visually or Spectrophotometrically E->F G Determine MIC/MEC F->G

Caption: General experimental workflow for antifungal susceptibility testing.

References

Exploring Synergistic Antifungal Combinations with Pramiconazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Given the rise of antifungal resistance, combination therapy presents a promising strategy to enhance efficacy, reduce dosages, and overcome resistant strains. Pramiconazole, a triazole antifungal agent, functions by inhibiting ergosterol synthesis, a crucial component of the fungal cell membrane.[1][2] While specific studies on the synergistic effects of this compound with other antifungals are limited, data from structurally and functionally similar triazoles like itraconazole, voriconazole, and posaconazole can provide valuable insights into potential synergistic pairings. This guide summarizes key experimental findings on triazole combinations, details the methodologies used to assess synergy, and visualizes the underlying mechanisms and workflows.

Quantitative Data on Triazole Synergies

The following tables summarize the synergistic interactions observed between various triazoles and other antifungal compounds against different fungal species. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify synergy, where a FICI of ≤ 0.5 is typically considered synergistic.

Table 1: Synergistic Combinations of Triazoles with Other Antifungals against Aspergillus species

TriazoleCombination AgentFungal SpeciesSynergy ObservedFICI RangeReference
ItraconazoleTerbinafineAspergillus fumigatus, Aspergillus nigerPotent synergistic interaction and fungicidal activityNot specified
VoriconazoleTerbinafineAspergillus fumigatus, Aspergillus nigerPotent synergistic interaction and fungicidal activityNot specified
PosaconazoleCaspofunginAspergillus fumigatus (azole-resistant)Synergy increased against resistant isolates0.07 - 0.6
ItraconazoleAnidulafunginAspergillus spp.Synergy trend for 18/26 isolatesNot specified
VoriconazoleAnidulafunginAspergillus spp.Synergy trend for 18/26 isolatesNot specified

Table 2: Synergistic Combinations of Triazoles with Other Antifungals against Candida species

TriazoleCombination AgentFungal SpeciesSynergy ObservedFICI RangeReference
PosaconazoleCaspofunginCandida albicansIn vitro and in vivo synergyNot specified
ItraconazoleAnidulafunginCandida parapsilosis complex (fluconazole-resistant)Synergistic0.15 - 0.37
ItraconazoleMicafunginCandida parapsilosis complex (fluconazole-resistant)Synergistic0.09 - 0.37
VoriconazoleMicafunginMultidrug-resistant Candida aurisSynergistic0.15 - 0.5

Table 3: Synergistic Combinations of Triazoles with Other Antifungals against Fusarium species

TriazoleCombination AgentFungal SpeciesSynergy ObservedFICI RangeReference
VoriconazoleTerbinafineFusarium spp.84% of strainsNot specified
VoriconazoleItraconazoleFusarium spp.50% of strainsNot specified
VoriconazoleFlucytosineFusarium spp.22% of strainsNot specified
ItraconazoleTerbinafineFusarium spp.25% of strainsNot specified

Experimental Protocols

The following are detailed methodologies for key experiments used to determine antifungal synergy.

Checkerboard Microdilution Assay

This is the most common in vitro method for assessing drug interactions.

  • Preparation of Reagents:

    • Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide).

    • Prepare a 2X working solution of each drug in RPMI 1640 medium buffered with MOPS.

    • Prepare a fungal inoculum suspension adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of 0.5 x 105 to 2.5 x 105 CFU/mL.

  • Assay Plate Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis, create serial dilutions of Drug A.

    • Along the y-axis, create serial dilutions of Drug B.

    • This creates a matrix of wells with varying concentrations of both drugs.

    • Include wells with each drug alone (growth controls) and wells with no drugs (negative control).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

      • FICA = MIC of Drug A in combination / MIC of Drug A alone

      • FICB = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FICI for each well: FICI = FICA + FICB.

    • Interpretation of FICI values:

      • Synergy: FICI ≤ 0.5

      • Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Time-Kill Assay

This method assesses the rate and extent of fungal killing over time.

  • Preparation:

    • Prepare fungal inoculum as described for the checkerboard assay.

    • Prepare tubes with RPMI 1640 medium containing the antifungal agents at desired concentrations (e.g., 1x MIC, 2x MIC), both alone and in combination.

  • Procedure:

    • Inoculate the tubes with the fungal suspension.

    • Incubate the tubes at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Quantification:

    • Perform serial dilutions of the withdrawn aliquots.

    • Plate the dilutions onto agar plates (e.g., Sabouraud Dextrose Agar).

    • Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU).

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each drug and combination.

    • Interpretation:

      • Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL at a specific time point with the combination compared to the most active single agent.

      • Indifference is a < 2 log10 change.

      • Antagonism is a ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.

Visualizing Mechanisms and Workflows

Signaling Pathways

The synergistic effect of combining a triazole antifungal with an echinocandin is believed to result from a dual attack on the fungal cell's integrity. Triazoles inhibit the synthesis of ergosterol, a vital component of the cell membrane, leading to membrane stress. Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a key structural polymer of the cell wall, causing cell wall stress. This combined assault overwhelms the fungal cell's stress response pathways, leading to enhanced cell death.

Synergistic_Pathway cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_cell_response Fungal Cell Response This compound This compound (Triazole) Erg11 Lanosterol 14-alpha-demethylase (Erg11) This compound->Erg11 Inhibits Ergosterol Ergosterol Synthesis Erg11->Ergosterol MembraneStress Cell Membrane Stress Ergosterol->MembraneStress Depletion leads to StressResponse Cellular Stress Response Pathways (e.g., HOG, CWI) MembraneStress->StressResponse Echinocandin Echinocandin GlucanSynthase β-(1,3)-D-glucan Synthase Echinocandin->GlucanSynthase Inhibits Glucan β-(1,3)-D-glucan Synthesis GlucanSynthase->Glucan WallStress Cell Wall Stress Glucan->WallStress Depletion leads to WallStress->StressResponse Apoptosis Apoptosis / Cell Death StressResponse->Apoptosis Overwhelmed response leads to

Caption: Synergistic action of Triazole and Echinocandin.

Experimental Workflows

A clear workflow is essential for reproducible experimental results. The following diagram illustrates the key steps in a checkerboard assay.

Checkerboard_Workflow start Start prep_drugs Prepare 2X Drug Stocks (Drug A & Drug B) start->prep_drugs prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute_A Serial Dilute Drug A in Microtiter Plate (Rows) prep_drugs->serial_dilute_A serial_dilute_B Serial Dilute Drug B in Microtiter Plate (Columns) prep_drugs->serial_dilute_B add_inoculum Inoculate Plate prep_inoculum->add_inoculum serial_dilute_A->add_inoculum serial_dilute_B->add_inoculum incubate Incubate at 35°C for 24-48h add_inoculum->incubate read_mic Read MICs Visually or with Spectrophotometer incubate->read_mic calculate_fici Calculate FICI Values read_mic->calculate_fici interpret Interpret Results (Synergy, Indifference, Antagonism) calculate_fici->interpret end End interpret->end

Caption: Workflow for a Checkerboard Synergy Assay.

The logical relationship for determining synergy through a time-kill assay is depicted below.

TimeKill_Logic cluster_inputs Experimental Conditions cluster_process Time-Kill Experiment cluster_analysis Data Analysis cluster_outputs Interpretation drug_a Drug A Alone time_points Sample at multiple time points (0-24h) drug_a->time_points drug_b Drug B Alone drug_b->time_points drug_combo Drug A + Drug B drug_combo->time_points control Growth Control control->time_points plate_count Plate serial dilutions and count CFUs time_points->plate_count plot_curves Plot log10(CFU/mL) vs. Time plate_count->plot_curves compare_killing Compare killing of combination vs. single agents plot_curves->compare_killing synergy Synergy (>= 2 log10 decrease) compare_killing->synergy Yes indifference Indifference compare_killing->indifference No significant change antagonism Antagonism (>= 2 log10 increase) compare_killing->antagonism Increase

Caption: Logical flow for Time-Kill Synergy determination.

References

Independent Validation of the Preclinical Antifungal Profile of Pramiconazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical antifungal performance of Pramiconazole against other established antifungal agents. The information is supported by experimental data from in vitro and in vivo studies to assist researchers in evaluating its potential as an antifungal candidate.

Executive Summary

This compound is a triazole antifungal agent that demonstrates potent in vitro activity against a range of yeasts and dermatophytes.[1][2] In preclinical animal models of dermatophytosis and vulvovaginal candidiasis, this compound exhibited efficacy that was comparable or superior to other antifungals such as itraconazole and terbinafine.[1][2] Its mechanism of action is consistent with other azole antifungals, involving the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3][4]

Data Presentation

In Vitro Antifungal Activity of this compound and Comparator Agents

The following table summarizes the 50% inhibitory concentration (IC50) of this compound and other antifungal agents against various fungal species. Lower IC50 values indicate greater potency.

Fungal SpeciesThis compound (µM)Itraconazole (µM)Miconazole (µM)Terbinafine (µM)
Candida albicans0.04 - 1.830.08 - 0.640.16 - 1.28> 64
Candida glabrata0.160.320.64> 64
Candida krusei0.320.641.28> 64
Microsporum canis0.15 - 0.320.16 - 0.640.64 - 2.560.04 - 0.08
Trichophyton mentagrophytes0.32 - 1.340.16 - 0.641.28 - 5.120.02 - 0.04
Trichophyton rubrum0.320.322.560.04

Data compiled from de Wit et al., 2010.[1]

In Vivo Efficacy of Oral this compound in Animal Models

The table below outlines the efficacy of orally administered this compound in preclinical models of fungal infections compared to other treatments.

Animal ModelFungal PathogenThis compound TreatmentComparator TreatmentOutcome
Guinea Pig DermatophytosisMicrosporum canis10 mg/kg, once dailyItraconazole (10 mg/kg, once daily), Terbinafine (10 mg/kg, once daily)This compound completely suppressed lesion development and performed significantly better than itraconazole and terbinafine.[1]
Rat Vulvovaginal CandidiasisCandida albicans5 mg/kg, once dailyItraconazole (5 mg/kg, once daily)This compound was significantly more effective than itraconazole in reducing the fungal burden.[1]
Guinea Pig DermatophytosisTrichophyton mentagrophytesED50: 0.6 - 2.5 mg/kgItraconazole (ED50: 5.1 - >20 mg/kg)This compound (R126638) showed a 3- to 8-fold lower 50% effective dose (ED50) than itraconazole.[2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, targets the fungal enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[3][4] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol 14α-demethylase (CYP51) fungal_cell_membrane Fungal Cell Membrane Integrity ergosterol->fungal_cell_membrane This compound This compound (Azoles) This compound->inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro antifungal activity of this compound and comparator drugs was determined using a broth microdilution method based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

In_Vitro_Workflow start Fungal Isolate Preparation inoculum Inoculum Standardization start->inoculum incubation Incubation in 96-well Plates inoculum->incubation drug_prep Serial Dilution of Antifungal Agents drug_prep->incubation readout Visual or Spectrophotometric Reading incubation->readout mic Determination of IC50 readout->mic

Caption: Workflow for in vitro antifungal susceptibility testing.

Methodology:

  • Fungal Isolates: Clinically relevant isolates of Candida, Microsporum, and Trichophyton species were used.

  • Inoculum Preparation: Fungal cultures were grown on appropriate agar plates, and a standardized inoculum suspension was prepared to a specific cell density.

  • Drug Dilution: this compound and comparator antifungal agents were serially diluted in a 96-well microtiter plate.

  • Incubation: The standardized fungal inoculum was added to each well of the microtiter plate, and the plates were incubated at 35°C for 24-48 hours.

  • IC50 Determination: The IC50 was determined as the lowest drug concentration that inhibited 50% of fungal growth compared to the drug-free control well.

In Vivo Models of Fungal Infection

Guinea Pig Model of Dermatophytosis:

  • Infection: The backs of guinea pigs were shaved, and a suspension of Microsporum canis or Trichophyton mentagrophytes was applied to the skin to induce infection.

  • Treatment: Oral treatment with this compound or a comparator drug was initiated after the establishment of infection and continued for a specified duration.

  • Evaluation: The severity of skin lesions was scored at different time points to assess the efficacy of the treatment.

Rat Model of Vulvovaginal Candidiasis:

  • Hormone Treatment: Ovariectomized rats were treated with estradiol to induce a state of pseudoestrus, making them susceptible to vaginal infection.

  • Infection: A suspension of Candida albicans was inoculated intravaginally.

  • Treatment: Oral or topical treatment with this compound or a comparator drug was administered.

  • Evaluation: Vaginal swabs were collected at various time points to determine the fungal burden (colony-forming units) and assess treatment efficacy.

Conclusion

The preclinical data presented in this guide indicate that this compound is a potent antifungal agent with a broad spectrum of activity against yeasts and dermatophytes. Its in vivo efficacy in established animal models of superficial fungal infections is notable, often exceeding that of comparator drugs like itraconazole. These findings support the further investigation of this compound as a potential therapeutic option for the treatment of topical mycoses.

References

Safety Operating Guide

Navigating the Disposal of Pramiconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of investigational compounds like Pramiconazole, a broad-spectrum antifungal agent, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is paramount to protect public health and prevent environmental contamination. This guide provides essential safety and logistical information for the proper disposal of this compound, drawing upon general principles of pharmaceutical waste management in the absence of specific guidelines for this compound.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[1][2] A primary regulation is the Resource Conservation and Recovery Act (RCRA), which provides a framework for the management of hazardous and non-hazardous solid waste.[1][3]

For compounds like this compound, which are used in a research context, it is crucial to first determine if the waste is classified as hazardous. Pharmaceutical waste is generally considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3]

Step-by-Step Disposal Procedures for this compound

Given the lack of specific disposal instructions for this compound, a conservative approach that aligns with the handling of potentially hazardous pharmaceutical waste is recommended.

Step 1: Segregation and Identification

Proper segregation of waste is the first and most critical step. This compound waste, including unused product, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, should be collected in a designated, clearly labeled, and sealed container. The label should identify the contents as "this compound Waste" and include appropriate hazard symbols if known.

Step 2: Waste Characterization

Consult the Safety Data Sheet (SDS) for this compound to determine its specific hazards. While a specific, publicly available SDS for this compound is not readily found, related azole antifungal agents are often associated with reproductive toxicity and potential environmental hazards.[4][5][6] In the absence of a specific SDS, it is prudent to treat the compound as potentially hazardous.

Step 3: Containerization

Use a robust, leak-proof container for all this compound waste. For solid waste, a securely sealed plastic bag or a drum may be appropriate. For liquid waste, use a sealed, non-reactive container.

Step 4: Storage

Store the container in a designated, secure area away from general lab traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.

Step 5: Professional Disposal

The final and most crucial step is to arrange for disposal through a licensed hazardous waste management company. These companies are equipped to handle and transport pharmaceutical waste in compliance with all federal, state, and local regulations.[2][7] Most pharmaceutical waste is ultimately incinerated at a permitted treatment facility.[2][3] Never dispose of this compound down the drain or in the regular trash. [7]

Quantitative Data on Pharmaceutical Waste

While specific quantitative data for this compound disposal is not available, the following table provides a general overview of common disposal methods for different types of pharmaceutical waste.

Waste TypeRecommended Disposal MethodKey Considerations
Non-Hazardous Solid Pharmaceuticals Incineration via a licensed waste management facility.Ensure complete destruction of the active pharmaceutical ingredient.
Hazardous Solid Pharmaceuticals (RCRA) Incineration at a RCRA-permitted facility.Requires specific manifesting and record-keeping.
Non-Hazardous Liquid Pharmaceuticals Solidification followed by incineration.Avoid drain disposal to prevent water contamination.
Hazardous Liquid Pharmaceuticals (RCRA) Incineration or other approved treatment at a RCRA-permitted facility.Requires specialized handling and transport.
Contaminated Labware and PPE Placed in a designated hazardous waste container and incinerated.Treat as hazardous waste if it has come into contact with the active compound.

Experimental Protocols for Waste Neutralization (Hypothetical)

Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization of this compound for disposal purposes. Research into the degradation of azole antifungals is ongoing, with advanced oxidation processes being explored for wastewater treatment.[5] However, these are not yet established as routine laboratory disposal methods. Therefore, reliance on professional waste management services for incineration remains the recommended and safest approach.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

Pramiconazole_Disposal_Workflow cluster_0 This compound Waste Generation cluster_1 On-Site Management cluster_2 Final Disposal start Unused this compound Contaminated Labware Spill Cleanup Material segregate Segregate in a Designated, Labeled Container start->segregate characterize Characterize Waste (Consult SDS, Treat as Hazardous) segregate->characterize store Store Securely with Secondary Containment characterize->store contact_vendor Contact Licensed Hazardous Waste Vendor store->contact_vendor transport Arrange for Transport contact_vendor->transport incinerate Incineration at Permitted Facility transport->incinerate

This compound Disposal Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Handling Pramiconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Pramiconazole. It outlines essential personal protective equipment (PPE), handling procedures, and disposal protocols to ensure a safe research environment.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific Occupational Exposure Limits (OELs) for this compound have not been established, its nature as a potent, research-stage triazole antifungal agent necessitates stringent safety protocols. The following table summarizes the recommended PPE based on general best practices for handling chemical and biological hazards in a laboratory setting.

Hazard AssessmentPersonal Protective Equipment (PPE)
Inhalation Use a properly fitted NIOSH-approved respirator (e.g., N95 or higher) when handling the powder form or creating aerosols. All manipulations of solid this compound should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet.
Dermal Contact Wear two pairs of nitrile gloves, with the outer glove covering the cuff of the lab coat.[1] Change gloves immediately if contaminated, torn, or punctured. A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[2][3]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1] When there is a splash hazard, such as when working with solutions, chemical splash goggles and a full-face shield must be worn.[1][3]
Ingestion Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. The following diagram illustrates the recommended step-by-step process for handling this compound in a research setting.

Figure 1. This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Disposal A Review Safety Data Sheet (SDS) (if available) and internal safety protocols B Don appropriate Personal Protective Equipment (PPE) A->B C Weigh and prepare This compound solution in a chemical fume hood or BSC B->C Proceed to Handling D Conduct experiment with appropriate engineering controls C->D E Decontaminate work surfaces with an appropriate disinfectant D->E Experiment Complete F Doff PPE in the correct sequence to avoid contamination E->F G Segregate and label This compound waste (solid and liquid) F->G Proceed to Disposal H Dispose of waste according to institutional and local regulations G->H

Caption: Figure 1. This compound Handling Workflow

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm to others.

Waste Segregation
  • Solid Waste: All disposable PPE (gloves, lab coats, etc.), contaminated lab supplies (e.g., pipette tips, tubes), and unused solid this compound should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Disposal Procedures

As a member of the azole antifungal class, this compound waste should be managed according to guidelines for pharmaceutical waste.

  • Consult Institutional Guidelines: Always follow your institution's specific procedures for the disposal of chemical and pharmaceutical waste. Contact your EHS office for guidance.

  • Do Not Dispose Down the Drain: Aqueous solutions containing this compound should not be poured down the sink.[4]

  • Incineration: The preferred method for the disposal of many pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste disposal company.

  • Landfill (as a last resort): If incineration is not available, some regulations may permit disposal in a secure landfill after the material has been rendered non-recoverable. This typically involves mixing the waste with an inert material (e.g., cat litter or coffee grounds), sealing it in a container, and placing it in the trash.[4][5] This method should only be used if approved by your EHS office.

By implementing these safety measures, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pramiconazole
Reactant of Route 2
Reactant of Route 2
Pramiconazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。